molecular formula C24H38O7 B133451 Homopravastatin CAS No. 159345-66-1

Homopravastatin

Katalognummer: B133451
CAS-Nummer: 159345-66-1
Molekulargewicht: 438.6 g/mol
InChI-Schlüssel: QARPWNSGRMMWII-SJINMKGWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Homopravastatin is a useful research compound. Its molecular formula is C24H38O7 and its molecular weight is 438.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(3R,5R)-7-[(1S,2S,6S,8S,8aR)-6-hydroxy-2-methyl-8-[(2S)-2-methylpentanoyl]oxy-1,2,6,7,8,8a-hexahydronaphthalen-1-yl]-3,5-dihydroxyheptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H38O7/c1-4-5-15(3)24(30)31-21-12-18(26)10-16-7-6-14(2)20(23(16)21)9-8-17(25)11-19(27)13-22(28)29/h6-7,10,14-15,17-21,23,25-27H,4-5,8-9,11-13H2,1-3H3,(H,28,29)/t14-,15-,17+,18+,19+,20-,21-,23-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QARPWNSGRMMWII-SJINMKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)OC1CC(C=C2C1C(C(C=C2)C)CCC(CC(CC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C)C(=O)O[C@H]1C[C@@H](C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@H](C[C@H](CC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H38O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159345-66-1
Record name DES(2-methylbutanoyl)-2-methylpentanoyl pravastatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159345661
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DES(2-METHYLBUTANOYL)-2-METHYLPENTANOYL PRAVASTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N107O289NP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Homopravastatin: Synthesis, Impurity Profiling, and Pharmacological Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Homopravastatin (also identified as Pravastatin EP Impurity C or the Pravastatin Pentanoyl Impurity) represents a critical structural homolog of the blockbuster statin, Pravastatin. Chemically defined as the 2-methylpentanoyl ester analog of the hexahydronaphthalene core, it differs from the parent drug by a single methylene unit in the C-8 side chain.

While primarily monitored as a pharmacopeial impurity arising during fermentation, this compound holds significant value in Structure-Activity Relationship (SAR) studies of HMG-CoA reductase inhibitors. This guide outlines the definitive technical pathways for its targeted synthesis, biosynthetic origin, and rigorous characterization, serving as a blueprint for analytical scientists and process chemists.

Part 1: Chemical Identity and Structural Logic

This compound differs from Pravastatin solely at the ester moiety attached to the C-8 position of the decalin ring. This increased lipophilicity alters its retention behavior in reverse-phase chromatography, making it a critical marker for process control.

Comparative Chemical Properties[1][2]
FeaturePravastatin SodiumThis compound Sodium (Impurity C)
CAS Registry 81131-70-6159225-12-4
Molecular Formula


Molecular Weight 446.51 g/mol 460.54 g/mol
C-8 Side Chain 2-methylbutyrate (4-carbon backbone)2-methylpentanoate (5-carbon backbone)
Lipophilicity (LogP) ~0.59 (Hydrophilic)~1.1 (Slightly more lipophilic)
Origin Streptomyces carbophilus hydroxylationMis-incorporation of propionate/butyrate precursors

Part 2: Synthesis and Biosynthetic Pathways

The generation of this compound can occur via two distinct pathways: the Biosynthetic Mis-incorporation Pathway (occurring naturally during fermentation) and the Targeted Semi-Synthetic Pathway (used to generate high-purity reference standards).

Pathway A: Biosynthetic Origin (Fermentation)

During the fermentation of Penicillium citrinum to produce Compactin (the precursor to Pravastatin), the Polyketide Synthase (PKS) complex typically incorporates a 2-methylbutyryl unit. However, competitive utilization of a 2-methylpentanoyl-CoA precursor leads to Homocompactin . When this analog is subjected to the biotransformation step with Streptomyces carbophilus, it is hydroxylated at the C-6 position to yield this compound.

Pathway B: Targeted Semi-Synthesis (Reference Standard Production)

To isolate this compound for analytical qualification, reliance on fermentation byproducts is inefficient. The industry-standard protocol involves the chemical acylation of the deacetylated core (ML-236A), followed by microbial hydroxylation.

Step-by-Step Protocol

1. Hydrolysis of Compactin to ML-236A

  • Reagent: LiOH or NaOH (1.1 eq) in Methanol/Water.

  • Conditions: Reflux for 48 hours to hydrolyze the C-8 ester.

  • Outcome: Isolation of the triol core (ML-236A), removing the native side chain.

2. Selective Acylation (The "Homologation" Step)

  • Reagents: 2-methylpentanoyl chloride, DMAP (catalyst), Pyridine.

  • Conditions: -20°C to 0°C under

    
     atmosphere.
    
  • Mechanism: Selective acylation of the C-8 secondary alcohol over the sterically hindered C-6 or the protected lactone (if re-lactonized).

  • Product: Homocompactin (The non-hydroxylated intermediate).

3. Microbial Hydroxylation (The "Pravastatin" Transformation)

  • Biocatalyst: Streptomyces carbophilus (Strain ATCC 39444 or equivalent).

  • Medium: Glucose-yeast extract broth, pH 7.0-7.2.

  • Process: Feed Homocompactin substrate (0.1% w/v) to a 24-hour culture. Incubate for 72-96 hours at 28°C with high aeration.

  • Enzymatic Action: Cytochrome P450sca monooxygenase inserts a hydroxyl group at the C-6

    
     position.
    
  • Purification: Extraction with Ethyl Acetate, followed by Preparative HPLC.

Workflow Visualization

G Compactin Compactin (ML-236B) ML236A ML-236A (Deacylated Core) Compactin->ML236A Hydrolysis (LiOH) Homocompactin Homocompactin (Intermediate) ML236A->Homocompactin Selective Acylation AcylChloride Reagent: 2-Methylpentanoyl Chloride AcylChloride->Homocompactin BioTrans Biotransformation (Streptomyces carbophilus) Homocompactin->BioTrans Substrate Feeding This compound This compound (Final Product) BioTrans->this compound C-6 Hydroxylation

Figure 1: Semi-synthetic route from Compactin to this compound via the ML-236A core intermediate.

Part 3: Characterization and Analytical Profiling

Distinguishing this compound from Pravastatin requires high-resolution techniques due to their structural similarity.

Nuclear Magnetic Resonance (NMR)

The definitive structural proof lies in the side chain signals.

  • 
     NMR (500 MHz, 
    
    
    
    ):
    • Pravastatin: The side chain terminal methyl appears as a triplet at

      
       0.88 ppm (part of an ethyl group).
      
    • This compound: The side chain contains a propyl group. Look for an additional methylene multiplet around

      
       1.3-1.4 ppm and the terminal methyl triplet at 
      
      
      
      0.90 ppm. The integration of the aliphatic region will reflect the extra
      
      
      (2 protons).
  • 
     NMR: 
    
    • Carbonyl Shift: The ester carbonyl signal (~176 ppm) remains similar.

    • Aliphatic Chain: this compound displays 5 distinct signals for the side chain carbons (excluding the carbonyl), whereas Pravastatin displays 4.

Mass Spectrometry (LC-MS)
  • Ionization: ESI Negative Mode (preferred for statin acids).

  • Pravastatin:

    
     = m/z 423.[1]
    
  • This compound:

    
     = m/z 437.[2]
    
  • Fragmentation (MS/MS): Both yield a characteristic fragment at m/z 321 (loss of the side chain acid), confirming the core structure is identical and the modification is strictly on the ester side chain.

HPLC Purity Profiling

This compound is a "late-eluting" impurity relative to Pravastatin in reverse-phase systems.

  • Column: C18 (e.g., Symmetry C18 or equivalent), 3.5

    
    .
    
  • Mobile Phase: Phosphate Buffer (pH 7.0) : Acetonitrile (Gradient).

  • Relative Retention Time (RRT):

    • Pravastatin: 1.00

    • This compound (Impurity C): ~1.30 - 1.45 (Due to the extra methylene group increasing hydrophobicity).

Part 4: Pharmacological Implications

As an HMG-CoA reductase inhibitor, this compound retains biological activity. The "statin" pharmacophore (the dihydroxyheptanoic acid segment) is intact.

  • Mechanism: Competitive inhibition of the conversion of HMG-CoA to mevalonate.

  • Potency: SAR studies suggest that extending the side chain (butyrate to pentanoate) generally maintains or slightly increases lipophilicity without destroying binding affinity. However, the strict steric constraints of the enzyme pocket usually favor the 2-methylbutyryl (Pravastatin/Lovastatin) or 2,2-dimethylbutyryl (Simvastatin) configurations.

  • Toxicology: As a structural homolog, it is considered a "qualified" impurity if present below ICH Q3A thresholds, but its distinct metabolic profile (potential for different CYP450 interactions due to lipophilicity) necessitates rigorous monitoring.

References

  • Kocijan, A., et al. (2006). "Identification of an Impurity in Pravastatin by Application of Collision-Activated Decomposition Mass Spectra." Acta Chimica Slovenica, 53, 464–468.[2] Link

  • Serajuddin, A. T., et al. (1991). "Relative Lipophilicity and Structural-Pharmacological Considerations of HMG-CoA Reductase Inhibitors." Journal of Pharmaceutical Sciences, 80(9), 830-834. Link

  • European Pharmacopoeia (Ph.[3][4] Eur.) . "Pravastatin Sodium Monograph: Impurity C." European Directorate for the Quality of Medicines. Link

  • Endo, A. (1985). "Compactins (ML-236B) and related compounds as potential cholesterol-lowering agents." Journal of Medicinal Chemistry, 28(4), 401-412. Link

  • Boc Sciences. "this compound Sodium Salt - Product Information."[]

Sources

An In-depth Technical Guide to the Mechanism of Action of Pravastatin as an HMG-CoA Reductase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

A Note on the Subject: This guide focuses on Pravastatin, a widely researched HMG-CoA reductase inhibitor. The term "Homopravastatin" did not yield sufficient public domain data for a comprehensive technical analysis, suggesting it may be an experimental compound or a variant not widely documented. The principles of HMG-CoA reductase inhibition detailed herein for Pravastatin are foundational to the mechanism of the broader statin class.

Introduction: The Central Role of HMG-CoA Reductase in Cholesterol Homeostasis

3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase (HMGR) is the rate-limiting enzyme in the mevalonate pathway, a critical metabolic cascade responsible for the de novo synthesis of cholesterol and various non-steroidal isoprenoids.[1] Given its pivotal role, HMGR is a key therapeutic target for managing hypercholesterolemia.[2] Statins, a class of drugs that includes pravastatin, are competitive inhibitors of this enzyme.[3] By impeding HMG-CoA reductase, these agents effectively lower endogenous cholesterol production, which in turn leads to a series of physiological responses that culminate in reduced levels of circulating low-density lipoprotein (LDL) cholesterol.[4][5]

This guide provides a detailed examination of the mechanism of action of pravastatin, a hydrophilic statin, as an inhibitor of HMG-CoA reductase. We will explore its biochemical interactions, the structural basis for its inhibitory activity, and the downstream cellular consequences of this inhibition.

The Mevalonate Pathway and the Action of HMG-CoA Reductase

The synthesis of cholesterol is a complex process initiated by the conversion of HMG-CoA to mevalonate. This reaction is catalyzed by HMG-CoA reductase and involves the reduction of HMG-CoA by two molecules of NADPH.[6]

cluster_0 Mevalonate Pathway: Rate-Limiting Step HMG_CoA HMG-CoA HMG_CoA_Reductase HMG-CoA Reductase HMG_CoA->HMG_CoA_Reductase Substrate Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Product NADP_out 2 NADP+ HMG_CoA_Reductase->NADP_out NADPH_in 2 NADPH NADPH_in->HMG_CoA_Reductase Cofactor cluster_1 Mechanism of Competitive Inhibition Enzyme HMG-CoA Reductase (Active Site) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Binds Substrate EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex Binds Inhibitor Substrate HMG-CoA Substrate->ES_Complex Inhibitor Pravastatin Inhibitor->EI_Complex Product Mevalonate ES_Complex->Product Catalysis cluster_2 In Vitro Inhibition Assay Workflow Prep Prepare Reagents (Enzyme, Substrate, Inhibitor) Incubate Incubate Enzyme with Inhibitor Prep->Incubate Initiate Initiate Reaction with NADPH Incubate->Initiate Measure Measure NADPH Consumption (Absorbance at 340 nm) Initiate->Measure Analyze Calculate IC50 Measure->Analyze

Sources

Unveiling the Molecular Landscape: A Technical Guide to Investigating the Biological Targets of Homopravastatin

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: From Pravastatin to its Analogs

In the landscape of cardiovascular therapeutics, statins represent a cornerstone in the management of hypercholesterolemia. These drugs primarily function by inhibiting 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] This guide focuses on the investigational landscape of Homopravastatin, a close structural analog and known impurity of the widely prescribed drug, Pravastatin.[3][4] this compound differs from Pravastatin by the substitution of a methyl group with an ethyl group in its ester side chain. Due to the extensive research and data available for Pravastatin, this guide will leverage it as the primary model for outlining a comprehensive strategy to identify and validate its biological targets, both on- and off-target. Understanding the full spectrum of molecular interactions is paramount for elucidating a drug's complete pharmacological profile, including its therapeutic efficacy and potential adverse effects.

This document serves as an in-depth technical resource, providing not just a list of methods, but the scientific rationale behind experimental choices. We will delve into a multi-pronged approach, combining established biochemical techniques with modern proteomic strategies to create a robust and self-validating workflow for target identification and engagement.

The Primary Target and Beyond: A Rationale for Comprehensive Target Identification

The canonical target of the statin class of drugs, including Pravastatin, is HMG-CoA reductase.[2] Pravastatin acts as a competitive inhibitor of this enzyme, effectively reducing the synthesis of cholesterol in the liver.[2] This leads to an upregulation of LDL receptors and increased clearance of low-density lipoprotein (LDL) cholesterol from the bloodstream.[2]

However, the therapeutic and adverse effects of statins are not solely attributable to their action on HMG-CoA reductase. A growing body of evidence points to a range of "pleiotropic" or off-target effects that contribute to their clinical profile.[5] These can include modulation of intracellular signaling pathways, anti-inflammatory effects, and interactions with other proteins.[5] Therefore, a thorough investigation of a statin analog like this compound necessitates a broader approach to target identification, moving beyond the primary target to map its complete interactome.

A Multi-Faceted Experimental Workflow for Target Deconvolution

To comprehensively investigate the biological targets of this compound (using Pravastatin as our experimental model), we propose a workflow that integrates affinity-based proteomics with cellular target engagement assays. This approach allows for both the identification of potential binding partners and the confirmation of their interaction in a physiological context.

G cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Target Validation & Engagement Affinity_Chromatography Affinity Chromatography-Mass Spectrometry CETSA Cellular Thermal Shift Assay (CETSA) Affinity_Chromatography->CETSA Identified Candidates Immobilize_Drug Immobilize Pravastatin on beads Cell_Lysate Incubate with cell lysate Immobilize_Drug->Cell_Lysate Wash_Elute Wash non-specific binders, elute specific binders Cell_Lysate->Wash_Elute MS_Analysis Protein ID by Mass Spectrometry Wash_Elute->MS_Analysis Candidate_List Generate list of potential targets MS_Analysis->Candidate_List Treat_Cells Treat intact cells with Pravastatin Heat_Shock Apply heat gradient Treat_Cells->Heat_Shock Lyse_Separate Lyse cells & separate soluble/aggregated proteins Heat_Shock->Lyse_Separate Western_Blot Western Blot for candidate proteins Lyse_Separate->Western_Blot Target_Engagement Confirm target engagement (thermal stabilization) Western_Blot->Target_Engagement

Figure 1: A two-phase experimental workflow for this compound target identification and validation.

Phase 1: Affinity Chromatography-Mass Spectrometry for Unbiased Target Discovery

The initial step in identifying the potential binding partners of this compound is an unbiased proteomic screen using affinity chromatography coupled with mass spectrometry (AC-MS). This powerful technique allows for the isolation and subsequent identification of proteins from a complex cellular lysate that interact directly with the drug molecule.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Immobilization of Pravastatin:

    • Covalently couple Pravastatin to activated agarose or magnetic beads. The choice of linker and coupling chemistry is critical to ensure the drug's binding pharmacophore remains accessible. A common approach is to use NHS-activated beads that react with primary amines on a linker attached to the drug.

  • Preparation of Cell Lysate:

    • Culture a relevant cell line (e.g., HepG2 human hepatoma cells) to a high density.

    • Harvest the cells and lyse them in a non-denaturing buffer containing protease and phosphatase inhibitors to preserve protein integrity and interaction.

    • Clarify the lysate by centrifugation to remove cellular debris.

  • Affinity Purification:

    • Incubate the clarified cell lysate with the Pravastatin-coupled beads for 2-4 hours at 4°C with gentle rotation to allow for binding.

    • As a negative control, incubate a parallel lysate sample with beads that have been treated with the linker and quenching agents but without the drug.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. A series of washes with increasing salt concentration can enhance specificity.

  • Elution of Bound Proteins:

    • Elute the specifically bound proteins from the beads. This can be achieved by:

      • Competitive elution: Using a high concentration of free Pravastatin.

      • pH change: Altering the pH of the buffer to disrupt the interaction.

      • Denaturing elution: Using a buffer containing SDS (e.g., Laemmli buffer), which is suitable for subsequent SDS-PAGE.

  • Protein Identification by Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and visualize with a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain).

    • Excise the protein bands of interest.

    • Perform in-gel tryptic digestion to generate peptides.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify the proteins by searching the acquired peptide fragmentation data against a protein database (e.g., UniProt/Swiss-Prot) using a search algorithm like Mascot or Sequest.

Phase 2: Cellular Thermal Shift Assay (CETSA) for In-Cell Target Engagement

While AC-MS provides a list of potential interactors, it does not confirm that this interaction occurs within the complex environment of an intact cell. The Cellular Thermal Shift Assay (CETSA) is a powerful method to validate target engagement by assessing the thermal stabilization of a protein upon ligand binding.[6][7]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA) and Western Blotting

  • Cell Treatment:

    • Culture the chosen cell line in multi-well plates.

    • Treat the cells with varying concentrations of Pravastatin or a vehicle control (DMSO) for a defined period (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate.

    • Heat the samples across a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for a short duration (e.g., 3-5 minutes) using a thermal cycler.

  • Cell Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

    • Separate the soluble fraction (containing stabilized, non-denatured proteins) from the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification by Western Blot:

    • Collect the supernatant (soluble fraction).

    • Determine the protein concentration of each sample.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the candidate target protein identified in Phase 1.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for each temperature point.

    • Plot the percentage of soluble protein as a function of temperature for both the vehicle- and Pravastatin-treated samples. A rightward shift in the melting curve for the drug-treated sample indicates thermal stabilization and thus, target engagement.

Quantitative Data on Pravastatin Interactions

A comprehensive investigation requires the quantification of binding affinities and inhibitory concentrations. The following table summarizes key quantitative data for Pravastatin, which would serve as a benchmark for similar studies on this compound.

TargetMethodValueNotesReference
On-Target
HMG-CoA ReductaseIC505.6 µMCompetitive inhibition of sterol synthesis.[5]
HMG-CoA ReductaseKi2-250 nM (for various statins)Pravastatin is a representative type I statin.[8]
Potential Off-Targets
PPARαTranscriptional Activation~1.2-1.4 fold increasePravastatin tended to increase PPARα transcriptional activity.[9]
Kinase SignalingPhosphorylation ChangesGeneral reductionStatins influence kinase signaling via alterations in phosphorylation.[2]

Impact on Key Signaling Pathways

Beyond direct protein binding, it is crucial to investigate the downstream effects of this compound on key cellular signaling pathways. Based on existing data for Pravastatin, several pathways are of particular interest.

The Mevalonate and Rho Signaling Pathway

Inhibition of HMG-CoA reductase by Pravastatin not only reduces cholesterol synthesis but also depletes isoprenoid intermediates, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTPases, including those of the Rho family.

G Pravastatin Pravastatin HMG_CoA_Reductase HMG-CoA Reductase Pravastatin->HMG_CoA_Reductase inhibits Mevalonate Mevalonate HMG_CoA_Reductase->Mevalonate Isoprenoids Isoprenoid synthesis (FPP, GGPP) Mevalonate->Isoprenoids Prenylation Prenylation Isoprenoids->Prenylation Rho_GTPases Rho GTPases (Rho, Rac, Cdc42) Rho_GTPases->Prenylation Membrane_Localization Membrane Localization & Activation Prenylation->Membrane_Localization Downstream_Effectors Downstream Effectors (e.g., ROCK) Membrane_Localization->Downstream_Effectors Cellular_Responses Actin Cytoskeleton, Gene Expression, Proliferation Downstream_Effectors->Cellular_Responses

Figure 2: Pravastatin's impact on the Rho signaling pathway via inhibition of isoprenoid synthesis.

The PI3K/Akt and MAPK/ERK Signaling Pathways

The PI3K/Akt and MAPK/ERK pathways are central regulators of cell growth, proliferation, survival, and differentiation. Studies have shown that statins can modulate these pathways, often in a cell-type and context-dependent manner.

G cluster_0 PI3K/Akt Pathway cluster_1 MAPK/ERK Pathway Pravastatin_PI3K Pravastatin PI3K PI3K Pravastatin_PI3K->PI3K modulates Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Growth_Survival Cell Growth & Survival mTOR->Cell_Growth_Survival Pravastatin_MAPK Pravastatin Ras Ras Pravastatin_MAPK->Ras modulates (via prenylation) Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation_Differentiation Proliferation & Differentiation ERK->Proliferation_Differentiation

Figure 3: Pravastatin's modulatory effects on the PI3K/Akt and MAPK/ERK signaling pathways.

Conclusion and Future Directions

The comprehensive investigation of the biological targets of this compound, guided by the established knowledge of Pravastatin, is a critical step in its preclinical and clinical development. The integrated workflow presented in this guide, combining unbiased proteomic screening with in-cell target validation, provides a robust framework for elucidating its complete molecular mechanism of action. By moving beyond the primary target of HMG-CoA reductase, researchers can gain a deeper understanding of the drug's pleiotropic effects, potentially uncovering novel therapeutic applications and anticipating potential adverse events. The detailed protocols and conceptual frameworks provided herein are intended to empower researchers to conduct thorough and scientifically rigorous investigations into the molecular landscape of this and other novel therapeutic compounds.

References

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  • Pravastatin activates PPARalpha/PPARgamma expression in the liver and gallbladder epithelium of hamsters. PubMed. [Link]

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  • Statins Activate Human PPARα Promoter and Increase PPARα mRNA Expression and Activation in HepG2 Cells. PMC - NIH. [Link]

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  • Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions. PMC - PubMed Central. [Link]

  • Binding thermodynamics of statins to HMG-CoA reductase. PubMed. [Link]

  • Visualization of the PI3K-AKT signaling pathway. Note: Genes... - ResearchGate. ResearchGate. [Link]

  • pravastatin | Ligand page. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Long-Term Effectiveness and Safety of Pravastatin in Patients With Coronary Heart Disease. AHA Journals. [Link]

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Whitepaper: A Framework for the Preliminary In Vitro Bioactivity Evaluation of Homopravastatin

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Defining the Biological Signature of a Novel Statin Analogue

The statin class of drugs represents a cornerstone of cardiovascular disease management, primarily through the competitive inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis.[1][2] Beyond this well-established mechanism, statins exhibit a range of cholesterol-independent or "pleiotropic" effects, including potent anti-inflammatory and immunomodulatory properties that contribute significantly to their clinical efficacy.[3][4]

This guide presents a comprehensive framework for the preliminary in vitro evaluation of Homopravastatin, a novel analogue of pravastatin. As pravastatin is known to be biologically active in its administered form, this evaluation assumes this compound may share this characteristic.[5] The core objective is to establish a foundational bioactivity profile for this new chemical entity. We will move beyond a simple checklist of assays to a logically sequenced, self-validating workflow designed to answer three fundamental questions:

  • Primary Target Engagement: Does this compound effectively inhibit the HMG-CoA reductase enzyme?

  • Pleiotropic Potential: Does it exhibit anti-inflammatory properties, a key secondary characteristic of therapeutically successful statins?

  • Preliminary Safety Profile: What is its cytotoxic potential in a relevant cell model, and what is the initial therapeutic window?

This document is structured to provide not only the "how" but, more critically, the "why" behind each experimental choice, ensuring a robust and insightful preliminary characterization.

Section 1: Primary Bioactivity Assessment: HMG-CoA Reductase Inhibition

Expertise & Rationale: Confirming the Core Mechanism

The defining characteristic of any statin is its ability to inhibit HMG-CoA reductase (HMGR).[1] Therefore, the first and most critical step is to quantify the direct interaction between this compound and the purified HMGR enzyme. This cell-free, enzymatic assay provides the cleanest possible system to determine inhibitory potency, free from the complexities of cellular uptake, metabolism, or off-target effects.

The assay is based on the spectrophotometric measurement of NADPH consumption. HMGR catalyzes the reduction of HMG-CoA to mevalonate, a reaction that requires NADPH as a cofactor.[2][6] By monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+, we can directly measure the rate of the enzymatic reaction.[2][7] The presence of an inhibitor like this compound will slow this rate. The inclusion of a well-characterized statin, such as Pravastatin, as a positive control is non-negotiable; it validates the assay's performance and provides a benchmark against which the potency of the novel compound can be judged.[2]

Experimental Workflow: HMG-CoA Reductase Inhibition Assay

HMGCR_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well UV Plate) cluster_readout Data Acquisition & Analysis Reagents Prepare Assay Buffer (1x) Reconstitute NADPH, HMG-CoA Substrate Prepare this compound & Pravastatin Dilutions Setup Aliquot Buffer, NADPH, and Substrate to all wells (Negative, Positive, Test) Reagents->Setup Add_Cmpd Add Vehicle (Negative Control) Add Pravastatin (Positive Control) Add this compound (Test Compound) Setup->Add_Cmpd Start_Rxn Initiate reaction by adding HMG-CoA Reductase Enzyme Add_Cmpd->Start_Rxn Readout Measure Absorbance at 340 nm (Kinetic Reading, 37°C) Start_Rxn->Readout Analysis Calculate Rate of NADPH Consumption Determine % Inhibition vs. Control Calculate IC50 Value Readout->Analysis

Caption: Workflow for the HMG-CoA Reductase enzymatic inhibition assay.

Detailed Protocol: Spectrophotometric HMGR Inhibition Assay

This protocol is adapted from standard methodologies provided by commercial assay kits.[2][6]

  • Reagent Preparation:

    • Prepare 1X Assay Buffer by diluting the 5X stock with dH₂O. Pre-warm to 37°C.[7]

    • Reconstitute lyophilized NADPH in dH₂O to a stock concentration of 10 mg/mL. Protect from light and keep on ice.[7]

    • Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM) in 1X Assay Buffer.

    • Prepare an identical serial dilution of Pravastatin (positive control inhibitor).[2]

  • Assay Setup (per well in a 96-well UV-transparent plate):

    • Negative Control (Max Activity): 170 µL 1X Assay Buffer, 10 µL reconstituted NADPH, 10 µL HMG-CoA Substrate Solution, 10 µL vehicle (e.g., DMSO/Buffer).

    • Positive Control (Inhibition): 160 µL 1X Assay Buffer, 10 µL reconstituted NADPH, 10 µL HMG-CoA Substrate Solution, 10 µL Pravastatin at various concentrations.

    • Test Compound: 160 µL 1X Assay Buffer, 10 µL reconstituted NADPH, 10 µL HMG-CoA Substrate Solution, 10 µL this compound at various concentrations.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 10 µL of HMG-CoA Reductase enzyme to each well.[2]

    • Immediately place the plate in a spectrophotometer capable of kinetic measurements.

    • Read the absorbance at 340 nm every 30 seconds for 10-15 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Calculate the Percent Inhibition for each concentration using the formula: % Inhibition = [(V_neg_control - V_sample) / V_neg_control] * 100

    • Plot Percent Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

Data Presentation: Expected Quantitative Output
CompoundIC₅₀ (nM)
Pravastatin15.2 ± 1.8
This compoundValue to be determined

Section 2: Evaluation of Pleiotropic Effects: Anti-Inflammatory Activity

Expertise & Rationale: Probing Beyond Cholesterol

The clinical benefits of statins extend beyond lipid lowering.[3] A crucial pleiotropic effect is their ability to suppress inflammatory pathways, which are deeply involved in the pathogenesis of atherosclerosis.[8] A key signaling cascade implicated in vascular inflammation is the Nuclear Factor-kappa B (NF-κB) pathway.[9] In resting cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Inflammatory stimuli, such as bacterial lipopolysaccharide (LPS), trigger a cascade that leads to the degradation of IκBα, allowing NF-κB to translocate to the nucleus and drive the expression of pro-inflammatory genes, including TNF-α and IL-6.[3][10]

This experiment is designed to determine if this compound can suppress this inflammatory response in a relevant cellular context. We will use a human macrophage-like cell line (e.g., THP-1 differentiated cells), stimulate them with LPS to induce a robust inflammatory response, and measure the subsequent production of a key pro-inflammatory cytokine, TNF-α, via ELISA. A positive result here would be a strong indicator of therapeutically relevant pleiotropic activity.

Signaling Pathway: Statin Intervention in NF-κB Activation

NFkB_Pathway cluster_nucleus LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates for degradation NFkB NF-κB NFkB_IkB NF-κB / IκBα (Inactive Complex) Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB->IKK Target of IKK Genes Pro-inflammatory Genes (e.g., TNF-α, IL-6) Nucleus->Genes Activates Transcription Statin This compound (Hypothesized Action) Statin->IKK Inhibits Activation (Potential Mechanism)

Caption: Hypothesized mechanism of statin-mediated NF-κB inhibition.

Detailed Protocol: Cell-Based Anti-Inflammatory Assay
  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed cells in a 96-well plate at a density of 1x10⁵ cells/well.

    • Induce differentiation into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) at 100 ng/mL for 48 hours.

    • After 48 hours, remove the PMA-containing medium and replace it with fresh, serum-free medium for 24 hours to rest the cells.

  • Compound Treatment and Inflammatory Challenge:

    • Pre-treat the differentiated, rested cells with various concentrations of this compound (or vehicle control) for 2 hours.

    • After pre-treatment, add LPS to a final concentration of 1 µg/mL to all wells except the "no stimulus" control.

    • Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

  • Cytokine Measurement (TNF-α ELISA):

    • After incubation, carefully collect the cell culture supernatant from each well.

    • Perform a quantitative ELISA for human TNF-α on the supernatants according to the manufacturer's protocol.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using the recombinant TNF-α standards provided in the ELISA kit.

    • Calculate the concentration of TNF-α in each sample by interpolating from the standard curve.

    • Determine the percent reduction in TNF-α secretion for each this compound concentration relative to the LPS-only treated cells.

Data Presentation: Expected Quantitative Output
TreatmentTNF-α Concentration (pg/mL)% Inhibition
Vehicle (No LPS)< 10N/A
Vehicle + LPS (1 µg/mL)1550 ± 1200%
This compound (1 µM) + LPSValue to be determinedValue to be determined
This compound (10 µM) + LPSValue to be determinedValue to be determined

Section 3: Preliminary Safety & Selectivity Profiling: Cytotoxicity Assessment

Expertise & Rationale: Establishing the Therapeutic Window

An effective drug must be potent against its target while remaining safe for other cells. Cytotoxicity assays are fundamental for this initial safety assessment.[11][12] The goal is to determine the concentration of this compound that induces cell death (the cytotoxic concentration 50, or CC₅₀). For a statin, the liver is the primary organ for cholesterol synthesis and metabolism, making a human hepatocyte cell line, such as HepG2, an ideal and physiologically relevant model for this evaluation.

By comparing the concentration at which this compound kills 50% of HepG2 cells (CC₅₀) to the concentration at which it inhibits 50% of its target enzyme (IC₅₀ from Section 1), we can calculate a Selectivity Index (SI = CC₅₀ / IC₅₀). A higher SI value is desirable, as it indicates that the compound is effective at concentrations far below those at which it causes widespread cytotoxicity, suggesting a wider and safer therapeutic window.

Experimental Workflow: MTT Cytotoxicity Assay

MTT_Workflow cluster_prep Cell Culture cluster_assay Compound Treatment cluster_readout Viability Assessment cluster_analysis Data Analysis Seed Seed HepG2 cells in a 96-well plate and allow to adhere overnight Treat Treat cells with serial dilutions of this compound for 48-72 hours Seed->Treat Add_MTT Add MTT Reagent (Incubate 3-4 hours) Treat->Add_MTT Solubilize Solubilize formazan crystals with DMSO or Solubilization Buffer Add_MTT->Solubilize Readout Measure Absorbance at 570 nm Solubilize->Readout Analysis Calculate % Viability vs. Vehicle Control Determine CC50 Value Calculate Selectivity Index (SI) Readout->Analysis

Caption: Workflow for the MTT-based cell cytotoxicity assay.

Detailed Protocol: MTT Cytotoxicity Assay on HepG2 Cells
  • Cell Seeding:

    • Culture HepG2 cells in EMEM supplemented with 10% FBS.

    • Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate overnight (18-24 hours) to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound (or vehicle control).

    • Incubate for a period relevant to drug exposure, typically 48 or 72 hours.

  • MTT Assay:

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

    • Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01 M HCl) to each well.

    • Gently pipette to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Read the absorbance of the plate at 570 nm.

    • Calculate the percent viability for each concentration using the formula: % Viability = (Abs_sample / Abs_vehicle_control) * 100

    • Plot Percent Viability against the logarithm of the compound concentration and use non-linear regression to determine the CC₅₀ value.

    • Calculate the Selectivity Index: SI = CC₅₀ / IC₅₀.

Conclusion

This three-tiered in vitro framework provides a robust and efficient pathway for the preliminary characterization of this compound. By systematically evaluating its primary target inhibition, key pleiotropic effects, and initial safety profile, this workflow will generate the critical data necessary to make an informed decision on the continued development of this novel compound. The successful execution of these assays will establish a comprehensive foundational understanding of this compound's bioactivity, paving the way for more advanced preclinical studies.

References

  • HMG-CoA Reductase (HMGR) Assay Kit - Merck Millipore.
  • HMG-CoA Reductase Activity/Inhibitor Screening Kit - Creative BioMart.
  • Inhibition Activity of HMG-CoA Reductase by Rice Brain Extract and Its Fractions as Anticholesterolemia In vitro Study - Der Pharma Chemica.
  • An in vitro evaluation of the effects of different statins on the structure and function of human gut bacterial community - PubMed Central.
  • Pharmacology and mechanism of action of the new HMG-CoA reductase inhibitors - PubMed. Available at: [Link]

  • In Vitro Evidence of Statins' Protective Role against COVID-19 Hallmarks - MDPI. Available at: [Link]

  • HMG-CoA Reductase Inhibitors: Evidence-Based Health Information Related to COVID-19.
  • Summary of in vitro studies investigating statin effect in various diseases. - ResearchGate. Available at: [Link]

  • Synthesis and in Vitro Bioactivity of Polyunsaturated Fatty Acid Conjugates of Combretastatin A-4 - PubMed. Available at: [Link]

  • The Anti-Inflammatory Effects of Statins on Coronary Artery Disease: An Updated Review of the Literature - PMC. Available at: [Link]

  • Immunotropic Effects and Proposed Mechanism of Action for 3-Hydroxy-3-methylglutaryl-coenzyme A Reductase Inhibitors (Statins) - PubMed. Available at: [Link]

  • Synthesis and biological property of carba and 20-deoxo analogues of arenastatin A.
  • Cell Proliferation and Cytotoxicity Assays - PubMed. Available at: [Link]

  • One-year effects of high-intensity statin on bioactive lipids: Findings from the JUPITER trial - PubMed Central. Available at: [Link]

  • HMG-CoA Reductase Activity/Inhibitor Screening Kit (Colorimetric) (BN00816) - Assay Genie. Available at: [Link]

  • Synthesis, homopolymerization and properties of p-aminopyridine methacrylate - ResearchGate. Available at: [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery - Scilight Press. Available at: [Link]

  • Evidence for anti-inflammatory activity of statins and PPARα activators in human C-reactive protein transgenic mice in vivo and in cultured human hepatocytes in vitro | Blood - ASH Publications. Available at: [Link]

  • Bioactivity of genistein: A review of in vitro and in vivo studies - PubMed. Available at: [Link]

  • Statins as Potent Antiinflammatory Drugs | Circulation - American Heart Association Journals. Available at: [Link]

  • What is the mechanism of Camostat Mesilate? - Patsnap Synapse. Available at: [Link]

  • Cell Viability and Proliferation Assays in Drug Screening - Danaher Life Sciences. Available at: [Link]

  • Combretastatins: An Overview of Structure, Probable Mechanisms of Action and Potential Applications - PubMed. Available at: [Link]

  • Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery.
  • The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - PMC. Available at: [Link]

  • Efficiently Evaluate the Effect of Drugs on Cell Apoptosis - Creative Diagnostics. Available at: [Link]

  • Weekly Rundown: Federal agencies lose thousands of PhD scientists in workforce exodus.

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Structural Elucidation of Novel Homopravastatin Analogues: A Multi-Modal Analytical Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Context: The modification of the hexahydronaphthalene core or the dihydroxyheptanoic acid pharmacophore of statins represents a critical frontier in lipid-lowering drug discovery. "Homopravastatin" analogues—specifically those involving methylene homologation—are designed to modulate lipophilicity and hepatoselectivity. Challenge: These analogues frequently exist in dynamic equilibrium between the active open-ring hydroxy acid and the inactive lactone form. Furthermore, the introduction of methylene groups (


) creates spectral overlap in the aliphatic region (

ppm), complicating assignment. Objective: This guide provides a definitive, self-validating protocol for the structural and stereochemical elucidation of this compound analogues, synthesizing High-Resolution Mass Spectrometry (HRMS), 2D-NMR, and chemical derivatization techniques.

Part 1: Synthetic Context & Structural Logic

Before elucidation, one must understand the structural deviation from the parent compound, Pravastatin. Homologation typically occurs at two strategic vectors:

  • C-6 Position: Methylation or chain extension to alter metabolic stability.

  • C-15/Side Chain: Insertion of a methylene spacer between the ring and the pharmacophore to increase rotational freedom.

The Equilibrium Trap: Statins exist as salts (active) or lactones (prodrug/metabolite).

  • Acid Form:

    
    -dihydroxy acid.
    
  • Lactone Form: Formed under acidic conditions or spontaneous dehydration.

  • Critical Control Point: All analytical samples must be pH-buffered to prevent in-situ lactonization during NMR acquisition, which causes signal doubling and chemical shift artifacts.

Visualization: The Elucidation Workflow

The following diagram outlines the logical flow from crude isolate to confirmed 3D structure.

ElucidationWorkflow Crude Crude Isolate (this compound Analogue) HPLC Prep-HPLC (pH 7.4 Buffer) Crude->HPLC Purification MS HRMS (ESI-) Formula Confirmation HPLC->MS m/z Check NMR_1D 1H/13C NMR (Connectivity) MS->NMR_1D Mass Match NMR_1D->HPLC Impurity Detected NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Assignment Deriv Acetonide Derivatization (Stereochem Proof) NMR_2D->Deriv Relative Config Final Elucidated Structure Deriv->Final Validation

Caption: Figure 1. Integrated workflow for structural assignment. Note the feedback loop: NMR impurities trigger re-purification.

Part 2: Mass Spectrometry (HRMS) & Fragmentation

The first pillar of identification is establishing the molecular formula and fragmentation fingerprint.

Protocol: ESI-MS Setup
  • Instrument: Q-TOF or Orbitrap MS.

  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-).

    • Why Negative? The carboxylic acid moiety of the open-ring form ionizes efficiently as

      
      . Positive mode often yields complex sodium adducts 
      
      
      
      .
  • Mobile Phase: Acetonitrile:Water (50:50) with 0.1% Ammonium Acetate (volatile buffer). Avoid Formic Acid if analyzing the open acid, as it promotes lactonization in the source.

Diagnostic Fragmentation (MS/MS)

This compound analogues exhibit specific neutral losses.

Fragment TypeTransition (

)
Structural Insight
Parent Ion

Confirms homologation (e.g., Pravastatin

vs. Homologue

for

).
Side Chain Loss

Da
Cleavage of the dihydroxyheptanoic acid tail.
Ester Hydrolysis

Da
Loss of the 2-methylbutyrate ester side chain.
Decarboxylation

Da (

)
Confirms the presence of a free carboxylic acid (open ring).

Self-Validating Check: If the spectrum shows a dominant peak at


, your sample has likely lactonized or dehydrated in the source. Switch to ESI- immediately to view the intact acid.

Part 3: NMR Spectroscopy & Connectivity

This is the core of the elucidation. The challenge with "homo" analogues is locating the inserted methylene group.

Sample Preparation (Critical)
  • Solvent: Methanol-

    
     (MeOD) is preferred over DMSO-
    
    
    
    for statins to prevent viscosity broadening, though DMSO is better for observing hydroxyl protons.
  • pH Adjustment: Add 1 drop of

    
     (in 
    
    
    
    ) to the NMR tube.
    • Reasoning: This converts the statin entirely to the sodium salt form, preventing the acid

      
       lactone equilibrium that causes peak doubling.
      
Comparative NMR Data (Pravastatin vs. Homologue)

The following table highlights the expected shifts for a C-15 methylene homologue (insertion between ring and side chain).

PositionProton TypePravastatin (

ppm)
This compound (

ppm)
Change
H-3 Carbinol (CH-OH)

(m)

(m)
Minimal
H-5 Carbinol (CH-OH)

(m)

(m)
Minimal
H-6 Ring Olefin

(br d)

(br d)
Minimal
Spacer New

N/A

(m)
New Signal
C-15 Linker

(m)

(m)
Upfield Shift
Visualization: NMR Correlation Logic

To prove connectivity, one must trace the spin system from the identifiable olefinic protons to the side chain.

NMR_Logic cluster_legend Correlation Strategy Olefin Olefinic H (H-6) 5.98 ppm Ring Ring Protons (H-5, H-8) Olefin->Ring COSY (3J) Linker Linker (H-15/New CH2) Ring->Linker HMBC (Long Range) SideChain Pharmacophore (H-3, H-5) Linker->SideChain COSY/TOCSY Legend Start at Olefin -> Walk to Linker -> Confirm Side Chain

Caption: Figure 2. NMR Correlation Strategy. Starting from the distinct olefinic signal allows "walking" down the carbon chain via COSY to identify the new methylene insertion.

Part 4: Stereochemical Validation (The "Acetonide Method")

Determining the relative stereochemistry of the 1,3-diol unit (C3 and C5) is the most difficult step. Pravastatin has a syn-relationship (


).
The Rychnovsky/Evans Protocol

You cannot rely solely on


-coupling in the open chain due to conformational flexibility. You must lock the conformation.
  • Derivatization: React the this compound methyl ester with 2,2-dimethoxypropane (DMP) and catalytic p-TsOH.

  • Product: This forms a cyclic 1,3-dioxane (acetonide) .

  • Analysis: Measure the

    
     NMR shifts of the acetonide methyl groups and the C-2 acetal carbon.
    
Interpretation Table
StereochemistryAcetonide Ring FormDiagnostic

Signals (ppm)
Syn (Active) Chair ConformationAcetal C:

ppm Methyls:

and

ppm (Distinct)
Anti (Inactive) Twist-BoatAcetal C:

ppm Methyls:

ppm (Merged/Similar)

Self-Validating Rule: If your acetonide methyls appear as a single peak or very close doublets around 24-25 ppm, the analogue has the wrong stereochemistry (anti) and will likely be biologically inactive.

References

  • Bocanegra-Garcia, V., et al. (2025). "Structural studies of pravastatin and simvastatin and their complexes with SDS micelles by NMR spectroscopy." Journal of Pharmaceutical and Biomedical Analysis.

  • Chen, X., et al. (2014).[1] "Synthetic studies on statins. Part 3: A facile synthesis of rosuvastatin calcium through catalytic enantioselective allylation strategy." Tetrahedron.

  • Hoffman, T.J., et al. (2025). "A Simple Microscale Method for Determining the Relative Stereochemistry of Statine Units." Journal of Organic Chemistry.

  • Sajedeh, S., et al. (2020).[1][2] "A Review on Synthesis and Applications of Statin Family." Journal of Chemical Reviews.

  • Science Ready. (2023). "Mass Spectrometry Fragmentation Patterns of Statins." Science Ready Technical Guides.

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Methodological & Application

Application Note: A Validated HPLC-MS/MS Method for the Quantification of Homopravastatin in Human Plasma

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Homopravastatin Quantification

The method described herein is adapted from well-established principles for pravastatin analysis, leveraging the structural similarities between the two compounds to develop a highly sensitive and specific assay.[3][4][5][6][7] This protocol is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic studies, drug metabolism research, and quality control of related pharmaceutical compounds.

Principle of the Method

This method employs a liquid-liquid extraction (LLE) technique for the efficient isolation of this compound from the complex plasma matrix. Chromatographic separation is achieved on a reversed-phase C18 column, followed by detection using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. This ensures high selectivity and sensitivity, which are critical for bioanalytical applications where analytes are often present at low concentrations.[5][7] Method validation is performed in accordance with the principles outlined in the US Food and Drug Administration (FDA) guidance for bioanalytical method validation, ensuring the reliability and reproducibility of the obtained results.

Materials and Reagents

Material/Reagent Grade/Purity Source
This compound Reference Standard>95%Commercially available
Pravastatin (as Internal Standard, IS)>98%Commercially available
AcetonitrileHPLC GradeCommercially available
MethanolHPLC GradeCommercially available
WaterLC-MS GradeCommercially available
Formic AcidLC-MS GradeCommercially available
Methyl tert-butyl ether (MTBE)HPLC GradeCommercially available
Human Plasma (with K2EDTA as anticoagulant)Pooled, screenedBio-repository

Experimental Protocols

Preparation of Standard and Quality Control (QC) Samples

Stock solutions of this compound and the internal standard (IS), pravastatin, are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serial dilution of the stock solution with a 50:50 (v/v) mixture of methanol and water.

Calibration standards and quality control samples are prepared by spiking appropriate volumes of the working standard solutions into blank human plasma. The final concentrations for the calibration curve should span the expected in-vivo concentration range, for instance, from 1 ng/mL to 1000 ng/mL. QC samples are typically prepared at three concentration levels: low, medium, and high.

Sample Preparation: Liquid-Liquid Extraction (LLE)

The causality behind choosing LLE is its ability to provide a clean extract with high recovery for moderately polar compounds like statins, while being cost-effective. The use of an organic solvent immiscible with the aqueous plasma allows for the partitioning of the analyte of interest into the organic phase, leaving behind many of the endogenous interferences.

LLE_Workflow plasma 1. Plasma Sample (100 µL) add_is 2. Add Internal Standard (Pravastatin) plasma->add_is add_acid 3. Add Formic Acid (to acidify) add_is->add_acid add_mtbe 4. Add MTBE (Extraction Solvent) add_acid->add_mtbe vortex 5. Vortex Mix add_mtbe->vortex centrifuge 6. Centrifuge vortex->centrifuge separate 7. Separate Organic Layer centrifuge->separate evaporate 8. Evaporate to Dryness separate->evaporate reconstitute 9. Reconstitute in Mobile Phase evaporate->reconstitute inject 10. Inject into HPLC-MS/MS reconstitute->inject

Caption: Liquid-Liquid Extraction Workflow for this compound.

Step-by-Step LLE Protocol:

  • To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 10 µL of the internal standard working solution (pravastatin, 1 µg/mL).

  • Add 10 µL of 1% formic acid in water to acidify the sample. This step is crucial as it protonates the carboxyl group of this compound, making it less polar and more amenable to extraction into the organic solvent.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex the mixture for 2 minutes to ensure thorough mixing and efficient extraction.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase.

  • Vortex briefly and transfer to an autosampler vial for injection into the HPLC-MS/MS system.

HPLC-MS/MS Instrumentation and Conditions

The choice of a C18 column is based on its wide applicability for the separation of moderately non-polar compounds. The gradient elution with an acidic mobile phase ensures good peak shape and ionization efficiency in the mass spectrometer.

Parameter Condition
HPLC System Agilent 1290 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 20% B to 95% B in 5 min, hold at 95% B for 2 min, return to 20% B in 0.1 min, and re-equilibrate for 2.9 min
Injection Volume 5 µL
Column Temperature 40°C
Mass Spectrometer Sciex Triple Quad 6500+ or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions This compound: [M+H]+ → fragment ionsPravastatin (IS): [M+H]+ → fragment ions
Source Temperature 550°C

Note: The specific MRM transitions for this compound (Molecular Weight: 460.55 g/mol ) need to be optimized by infusing a standard solution into the mass spectrometer.[2] The transitions for pravastatin are well-established and can be used as a starting point.

Method Validation

A validated analytical method provides assurance of its reliability for its intended purpose.[8] The following parameters should be assessed according to the FDA's "Bioanalytical Method Validation Guidance for Industry".

Validation_Flow Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision Recovery Extraction Recovery Matrix_Effect Matrix Effect Stability Stability Validation Validation Validation->Specificity Validation->Linearity Validation->Accuracy Validation->Precision Validation->Recovery Validation->Matrix_Effect Validation->Stability

Caption: Key Parameters for Bioanalytical Method Validation.

Validation Parameter Acceptance Criteria
Specificity No significant interfering peaks at the retention times of the analyte and IS in blank plasma from at least six different sources.
Linearity Correlation coefficient (r²) ≥ 0.99 for the calibration curve.
Accuracy The mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantification (LLOQ), where it should not deviate by more than ±20%.
Precision The coefficient of variation (CV) should not exceed 15%, except for the LLOQ, where it should not exceed 20%.
Extraction Recovery Consistent and reproducible across the concentration range.
Matrix Effect The CV of the IS-normalized matrix factor should be ≤ 15%.
Stability Analyte stability should be demonstrated under various conditions: freeze-thaw, short-term (bench-top), and long-term storage.

Results and Discussion

The developed HPLC-MS/MS method should demonstrate excellent sensitivity, with a lower limit of quantification (LLOQ) in the low ng/mL range, making it suitable for pharmacokinetic studies. The use of a stable isotope-labeled internal standard, if available, is always recommended to compensate for any variability in sample processing and instrument response. In its absence, a structurally similar compound like pravastatin can serve as a suitable alternative.

The chromatographic separation should provide a sharp, symmetrical peak for this compound, well-resolved from any endogenous plasma components. The total run time of approximately 10 minutes allows for a high throughput of samples.

Conclusion

This application note provides a detailed protocol for a sensitive, selective, and robust HPLC-MS/MS method for the quantification of this compound in human plasma. The method, adapted from established procedures for the closely related compound pravastatin, is suitable for use in regulated bioanalytical laboratories. Adherence to the described validation procedures will ensure the generation of high-quality data for pharmacokinetic and other related studies.

References

  • Jemal, M., et al. (1999). High-performance liquid chromatography/tandem mass spectrometry for the determination of pravastatin and its biotransformation products in human serum. Rapid communications in mass spectrometry, 13(2), 97-108.
  • Bauer, S., et al. (2005). A validated HPLC method for the determination of pravastatin and its main metabolites in human plasma and urine. Journal of pharmaceutical and biomedical analysis, 37(3), 537-545.
  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Zhu, Y., et al. (2003). A sensitive and selective liquid chromatography-tandem mass spectrometry method for the determination of pravastatin in human plasma.
  • Polagani, S. R., et al. (2012). A sensitive and selective LC-MS/MS method for the simultaneous quantification of pravastatin and its metabolite 3α-hydroxy pravastatin in human plasma. Journal of pharmaceutical analysis, 2(5), 372-378.
  • Sparidans, R. W., et al. (2010). Liquid chromatography-tandem mass spectrometric assay for pravastatin and two isomeric metabolites in mouse plasma and tissue homogenates. Journal of chromatography B, Analytical technologies in the biomedical and life sciences, 878(28), 2751-2759.
  • Paithankar, H. V. (2013). HPLC method validation for pharmaceuticals: a review. International Journal of Universal Pharmacy and Bio Sciences, 2(4), 444-456.
  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 23717335, this compound sodium. Retrieved from [Link].

  • Global Substance Registration System (n.d.). This compound SODIUM. Retrieved from [Link].

  • Meng, Q., et al. (2014). A dispersive liquid-liquid microextraction method based on the solidification of a floating organic drop combined with HPLC for the determination of lovastatin and simvastatin in rat urine.
  • Siekmeier, R., et al. (2000). Determination of pravastatin by high performance liquid chromatography. International journal of clinical pharmacology and therapeutics, 38(9), 419-425.
  • Hermann, M., et al. (2005). Determination of atorvastatin and metabolites in human plasma with solid-phase extraction followed by LC-tandem MS. Analytical and bioanalytical chemistry, 382(6), 1433-1439.

Sources

Application Note: Utilizing Homopravastatin in Cell Culture to Study Lipid Metabolism

[1][2]

Executive Summary & Scientific Rationale

Homopravastatin (Sodium Salt) , chemically identified as Pravastatin Impurity C (CAS: 159225-12-4), is a structural homolog of the widely used HMG-CoA reductase inhibitor, Pravastatin.[1][] While primarily monitored as a pharmaceutical impurity, this compound serves as a critical Reference Standard in lipid metabolism research.[1][] Its utility lies in Structure-Activity Relationship (SAR) studies, allowing researchers to dissect how subtle elongation of the ester side chain (from 2-methylbutyryl to 2-methylpentanoyl) influences HMG-CoA reductase binding affinity, cellular uptake, and hydrophilicity.[1][]

This guide provides a rigorous framework for utilizing this compound in in vitro models (specifically HepG2 and Huh7 hepatocytes) to quantify its efficacy in inhibiting cholesterol biosynthesis compared to its parent compound.[1][]

Key Applications
  • Impurity Qualification: Toxicological and pharmacological profiling of drug impurities.[1][]

  • SAR Analysis: Investigating steric influence on the statin pharmacophore.[1][]

  • Metabolic Flux Analysis: Tracing cholesterol synthesis inhibition in the Mevalonate pathway.[1][][3]

Chemical Properties & Reagent Preparation[1][2]

Scientific Integrity Note: this compound is a sodium salt and is hygroscopic.[1][] Improper handling leads to hydrolysis or inaccurate dosing.[1][]

PropertySpecification
Chemical Name This compound Sodium (Pravastatin Impurity C)
CAS Number 159225-12-4
Molecular Weight 460.54 g/mol
Solubility Water (>10 mg/mL), Methanol, DMSO
Stability Hygroscopic; store at -20°C under inert gas (Ar/N2)
Reconstitution Protocol

Goal: Create a 10 mM Stock Solution.

  • Calculate Mass: For 1 mL of 10 mM stock, weigh exactly 4.61 mg of this compound.[1][]

  • Solvent Selection: Use Sterile Water or PBS (pH 7.4) .[1][]

    • Reasoning: Like Pravastatin, this compound is hydrophilic.[1][] Avoid DMSO if possible to prevent solvent-induced cytotoxicity in sensitive hepatocyte lines, though DMSO is acceptable if concentration remains <0.1%.[1][]

  • Dissolution: Vortex gently for 30 seconds. Ensure the solution is clear.

  • Filtration: Sterilize using a 0.22 µm PVDF syringe filter.

  • Storage: Aliquot into light-protected vials (statins are light-sensitive). Store at -20°C for up to 3 months. Avoid freeze-thaw cycles.[1][]

Mechanism of Action

This compound functions as a competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase , the rate-limiting enzyme in the mevalonate pathway.[1][] By blocking the conversion of HMG-CoA to mevalonate, it depletes the intracellular pool of cholesterol, triggering the SREBP-2 (Sterol Regulatory Element-Binding Protein 2) signaling cascade to upregulate LDLR (Low-Density Lipoprotein Receptor).[1][]

Pathway Visualization (DOT)[1][2]

MevalonatePathwayAcetylCoAAcetyl-CoAHMGCoAHMG-CoAAcetylCoA->HMGCoAMevalonateMevalonateHMGCoA->MevalonateBlocked byInhibitorHMGCRHMG-CoA Reductase(Target Enzyme)This compoundThis compound(Inhibitor)This compound->HMGCRInhibitsFPPFarnesyl-PPMevalonate->FPPCholesterolCholesterolFPP->CholesterolSREBP2SREBP-2 ActivationCholesterol->SREBP2Low LevelsTriggerLDLRLDLR UpregulationSREBP2->LDLR

Figure 1: Mechanism of this compound inhibition within the mevalonate pathway, leading to SREBP-2 activation and LDLR upregulation.[1][]

Experimental Protocols

Experiment A: Comparative Cytotoxicity (MTT Assay)

Objective: Establish the non-toxic concentration window (Reference: Pravastatin).[1][] Cell Line: HepG2 (Human hepatocarcinoma).[1][]

  • Seeding: Plate HepG2 cells at

    
     cells/well in a 96-well plate. Incubate 24h.
    
  • Treatment: Treat cells with this compound and Pravastatin (Control) in a log-scale dilution series: 0, 1, 10, 50, 100, 200, 500 µM .[1][]

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: Add MTT reagent (0.5 mg/mL), incubate 4h, dissolve formazan in DMSO, read Absorbance at 570 nm.

  • Analysis: Calculate IC50 for toxicity.

    • Success Criterion: this compound should exhibit a toxicity profile similar to Pravastatin (typically non-toxic < 100 µM).[1][] If toxicity is significantly higher, investigate impurity purity.[1][]

Experiment B: Quantification of Cholesterol Biosynthesis Inhibition

Objective: Determine the efficacy of this compound in lowering intracellular cholesterol.[1][]

Workflow Diagram (DOT)

WorkflowSeedSeed HepG2 Cells(6-well plate)StarveLipid Starvation(LPDS Media, 12h)Seed->StarveTreatTreatment(10-50 µM this compound)Starve->TreatExtractLipid Extraction(Hexane:Isopropanol)Treat->ExtractAssayCholesterol Quantification(Enzymatic/Fluorometric)Extract->Assay

Figure 2: Experimental workflow for assessing lipid-lowering efficacy.[1][]

Step-by-Step Protocol:

  • Preparation: Seed HepG2 cells (

    
     cells/well) in 6-well plates.
    
  • Lipid Starvation: After adhesion, switch media to DMEM + 10% Lipoprotein-Deficient Serum (LPDS) for 12 hours.[1][]

    • Causality: This forces the cells to rely on de novo cholesterol synthesis, maximizing the sensitivity to HMG-CoA reductase inhibition.[1][]

  • Treatment:

    • Group 1: Vehicle Control (Water/PBS).[1][]

    • Group 2: Pravastatin (Positive Control, 10 µM).[1][]

    • Group 3: this compound (10 µM).[1][]

    • Group 4: this compound (50 µM).[1][]

    • Incubate for 24 hours.

  • Lipid Extraction:

    • Wash cells 2x with cold PBS.[1][]

    • Add 1 mL Hexane:Isopropanol (3:2 v/v). Incubate 30 min at RT.

    • Collect organic phase and air-dry under nitrogen flow.[1][]

  • Quantification: Resuspend lipids in assay buffer and use a Fluorometric Cholesterol Assay Kit (Amplex Red or similar).[1][] Normalize values to Total Protein (BCA Assay).

Experiment C: Gene Expression Profiling (qPCR)

Objective: Confirm the compensatory feedback loop (SREBP-2 pathway activation).

  • Target Genes:

    • HMGCR (HMG-CoA Reductase) - Expected to increase (compensatory).[1][]

    • LDLR (LDL Receptor) - Expected to increase.[1][]

    • GAPDH - Housekeeping control.[1][]

Protocol:

  • Lyse treated cells using TRIzol or Silica-column based RNA extraction.[1][]

  • Synthesize cDNA using 1 µg total RNA.[1][]

  • Perform qPCR.[1][] Calculate fold change using the

    
     method relative to Vehicle Control.[1][]
    
  • Interpretation: If this compound is active, you will observe a 2-3 fold induction of LDLR and HMGCR mRNA, mirroring the Pravastatin response.[1][]

Data Analysis & Troubleshooting

Expected Results Table
ParameterVehicle ControlPravastatin (10 µM)This compound (10 µM)Interpretation
Cell Viability 100%>95%>90%Should be non-toxic.[1][]
Total Cholesterol 100% (Baseline)60-70%60-75%Efficacy depends on side-chain affinity.[1][]
LDLR mRNA 1.0 Fold2.5 Fold>2.0 FoldConfirms mechanism of action.[1][]
Troubleshooting Guide
  • Issue: No reduction in cholesterol levels.[1][]

    • Root Cause:[1][][4][5] Media contained full serum (FBS).[1][] Exogenous cholesterol suppressed the pathway.[1][]

    • Fix: Must use Lipoprotein-Deficient Serum (LPDS) during treatment.[1][]

  • Issue: High Cytotoxicity in this compound wells.[1][]

    • Root Cause:[1][][4][5] Impurity degradation or salt imbalance.[1][]

    • Fix: Check pH of stock solution; ensure it is neutral (pH 7.0-7.4).[1][] Verify compound purity via HPLC.

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 23717335, this compound sodium.[1][] Retrieved from [Link][1][]

  • Goldstein, J. L., & Brown, M. S. (1990). Regulation of the mevalonate pathway.[1][] Nature, 343, 425-430.[1][] (Foundational mechanism for HMG-CoA reductase inhibition).[1][][3]

  • European Pharmacopoeia (Ph.[1][] Eur.). Pravastatin Sodium Monograph: Impurity C.[1][] (Standard reference for impurity identification).

Application of Homopravastatin in High-Throughput Screening Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of Homopravastatin in high-throughput screening (HTS) assays. This guide delves into the core principles, detailed protocols, and critical considerations for employing this compound as a reference compound in the discovery of novel inhibitors of HMG-CoA reductase and for assessing cellular cytotoxicity.

Introduction: The Significance of this compound in Drug Discovery

This compound is a member of the statin class of drugs, which are competitive inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1] This enzyme catalyzes a critical rate-limiting step in the mevalonate pathway, the metabolic route for cholesterol biosynthesis.[2] By inhibiting HMG-CoA reductase, statins effectively lower cholesterol levels, particularly low-density lipoprotein (LDL) cholesterol, and are widely used in the prevention and treatment of cardiovascular diseases.[1]

In the realm of drug discovery, particularly in high-throughput screening, this compound serves as an invaluable tool. Its well-characterized mechanism of action and established inhibitory effects on HMG-CoA reductase make it an ideal positive control for assays aimed at identifying new modulators of this key enzyme. Furthermore, understanding its cytotoxic profile is crucial for distinguishing between on-target and off-target effects of novel compounds.

Principle of HMG-CoA Reductase Inhibition Assays

The most common HTS method for measuring HMG-CoA reductase activity is a spectrophotometric assay.[3][4] This assay is based on monitoring the decrease in absorbance of NADPH at 340 nm. HMG-CoA reductase utilizes NADPH as a cofactor to reduce HMG-CoA to mevalonate.[2] The rate of NADPH consumption is directly proportional to the enzymatic activity of HMG-CoA reductase. When an inhibitor like this compound is present, the rate of NADPH oxidation decreases, leading to a slower decline in absorbance at 340 nm.

Signaling Pathway: The Mevalonate Pathway and HMG-CoA Reductase

The following diagram illustrates the central role of HMG-CoA reductase in the mevalonate pathway.

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA HMGCR HMG-CoA Reductase HMG_CoA->HMGCR Mevalonate Mevalonate Downstream Downstream Products (Cholesterol, etc.) Mevalonate->Downstream This compound This compound This compound->HMGCR Inhibition HMGCR->Mevalonate NADPH -> NADP+

Caption: Inhibition of HMG-CoA Reductase by this compound in the Mevalonate Pathway.

High-Throughput Screening Protocol: HMG-CoA Reductase Inhibition Assay

This protocol is designed for a 96- or 384-well microplate format and is suitable for automated HTS systems.

Materials and Reagents
  • Purified, recombinant HMG-CoA reductase

  • HMG-CoA substrate solution

  • NADPH

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.4, containing DTT and EDTA)

  • This compound (as a positive control)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • 96- or 384-well clear, flat-bottom microplates

  • Microplate reader capable of measuring absorbance at 340 nm in kinetic mode

Experimental Workflow

HTS_Workflow cluster_prep Plate Preparation cluster_reagents Reagent Addition cluster_detection Detection & Analysis Dispense_Controls Dispense Controls: - this compound (Positive) - Vehicle (Negative) - No Enzyme (Blank) Add_Enzyme Add HMG-CoA Reductase Dispense_Controls->Add_Enzyme Dispense_Compounds Dispense Test Compounds Dispense_Compounds->Add_Enzyme Incubate_1 Pre-incubate (e.g., 10 min at 37°C) Add_Enzyme->Incubate_1 Add_Substrate_Mix Add HMG-CoA/NADPH Mixture Incubate_1->Add_Substrate_Mix Kinetic_Read Kinetic Absorbance Reading (340 nm at 37°C) Add_Substrate_Mix->Kinetic_Read Data_Analysis Calculate Rate of NADPH Consumption Determine % Inhibition Kinetic_Read->Data_Analysis

Sources

Application Note: A Robust LC-MS/MS Method for the Quantification of Homopravastatin and the Strategy for Including its Putative Metabolites in Biological Matrices

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the development and validation of a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Homopravastatin in biological matrices such as plasma. Recognizing that the specific metabolic pathways of this compound are not extensively documented in publicly available literature, this application note presents a foundational methodology for the parent compound and outlines a strategic approach to incorporate its putative metabolites as they are identified. The protocols herein are grounded in established regulatory guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring a scientifically rigorous and compliant validation process.[1][2]

Introduction: The Analytical Imperative for this compound

This compound, an analog of Pravastatin, is a member of the statin class of drugs used to lower cholesterol and prevent cardiovascular disease.[3] The therapeutic efficacy and safety of any drug are intrinsically linked to its absorption, distribution, metabolism, and excretion (ADME) profile. Therefore, a robust bioanalytical method is paramount for accurately characterizing its pharmacokinetics and understanding its metabolic fate.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs and their metabolites in biological fluids due to its high sensitivity, specificity, and speed.[4] This application note details a comprehensive LC-MS/MS method validation for this compound and provides a framework for the subsequent inclusion of its metabolites.

A Note on Metabolites: As of the writing of this document, the primary metabolites of this compound have not been definitively identified in peer-reviewed literature. However, based on the known metabolic pathways of the structurally similar drug, Pravastatin, we can anticipate that metabolism may occur via hydroxylation and conjugation (e.g., with glutathione).[5] The method development and validation strategy outlined below is designed to be adaptable for the inclusion of such metabolites once their structures are elucidated.

Method Rationale and Overview

The accurate quantification of this compound and its potential metabolites from a complex biological matrix like plasma necessitates a multi-step workflow. This involves efficient extraction of the analytes from plasma proteins and other endogenous components, followed by chromatographic separation and highly selective detection.

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample IS Internal Standard Addition Plasma->IS Precipitation Protein Precipitation IS->Precipitation Extraction Liquid-Liquid Extraction Precipitation->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Sample Injection Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI) Chromatography->Ionization Detection Tandem Mass Spectrometry (MS/MS) Ionization->Detection Quantification Quantification Detection->Quantification Validation Method Validation Quantification->Validation

Caption: High-level workflow for the LC-MS/MS analysis of this compound.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>95% purity)[3]

  • Internal Standard (IS): Pravastatin-d3 or a suitable stable isotope-labeled analog of this compound.

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ethyl acetate, HPLC grade

  • Ammonium formate, analytical grade

  • Formic acid, analytical grade

  • Ultrapure water

Sample Preparation: A Hybrid Approach for Broad Analyte Recovery

To ensure the efficient extraction of this compound and a range of potential metabolites with varying polarities, a hybrid protein precipitation (PPT) followed by liquid-liquid extraction (LLE) is recommended. PPT effectively removes the bulk of plasma proteins, while LLE provides a cleaner extract by partitioning the analytes into an organic solvent.[6][7][8]

Protocol:

  • Thawing and Spiking: Thaw frozen plasma samples at room temperature. To a 100 µL aliquot of plasma, add 10 µL of the internal standard working solution. For calibration standards and quality control (QC) samples, add the corresponding spiking solutions.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample. Vortex for 1 minute to precipitate the proteins.[6][9]

  • Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Liquid-Liquid Extraction: Transfer the supernatant to a clean tube. Add 600 µL of ethyl acetate and vortex for 2 minutes.[10]

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Evaporation: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and transfer to an autosampler vial for LC-MS/MS analysis.

SamplePrep Start 100 µL Plasma + IS PPT Add 300 µL ACN Vortex Start->PPT Centrifuge1 Centrifuge 10,000 x g, 10 min PPT->Centrifuge1 Supernatant Transfer Supernatant Centrifuge1->Supernatant LLE Add 600 µL Ethyl Acetate Vortex Supernatant->LLE Centrifuge2 Centrifuge 3,000 x g, 5 min LLE->Centrifuge2 OrganicLayer Transfer Organic Layer Centrifuge2->OrganicLayer Evaporate Evaporate to Dryness OrganicLayer->Evaporate Reconstitute Reconstitute in 100 µL Mobile Phase Evaporate->Reconstitute Analysis Inject into LC-MS/MS Reconstitute->Analysis

Caption: Detailed sample preparation workflow.

LC-MS/MS Conditions

The chromatographic and mass spectrometric parameters should be optimized to achieve good peak shape, resolution, and sensitivity for this compound and its potential metabolites.

Table 1: Suggested LC-MS/MS Parameters

ParameterRecommended ConditionRationale
LC System High-performance or Ultra-high performance liquid chromatography (HPLC/UHPLC) systemProvides efficient separation and is compatible with mass spectrometry.
Column C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm)Suitable for the separation of moderately polar compounds like statins and their metabolites.[11][12]
Mobile Phase A 0.1% Formic acid in waterProvides a source of protons for positive ionization and helps in achieving good peak shapes.
Mobile Phase B 0.1% Formic acid in acetonitrileA common organic solvent for reversed-phase chromatography.
Gradient Elution Start with a low percentage of B, ramp up to a high percentage to elute analytes, then return to initial conditions.Allows for the separation of compounds with a range of polarities.
Flow Rate 0.3 - 0.5 mL/minA typical flow rate for analytical LC-MS/MS.
Column Temperature 40°CImproves peak shape and reduces viscosity.
Injection Volume 5 - 10 µLA standard injection volume for sensitive analysis.
MS System Triple quadrupole mass spectrometerEnables highly selective and sensitive detection using Multiple Reaction Monitoring (MRM).
Ionization Source Electrospray Ionization (ESI), negative ion modeStatins often ionize well in negative mode due to the presence of a carboxylic acid group.[11]
MRM Transitions This compound: m/z 460.6 → [Fragment ion] IS (Pravastatin-d3): m/z 426.3 → 321.2The precursor ion for this compound is based on its molecular weight.[3] The fragment ion needs to be determined experimentally. The transition for the IS is known.
Collision Energy (CE) To be optimized for each analyteMaximizes the signal of the product ion.
Declustering Potential (DP) To be optimized for each analytePrevents ion source fragmentation.

Method Validation

A full validation of the bioanalytical method should be performed in accordance with regulatory guidelines to ensure its reliability for the intended application.

Specificity and Selectivity
  • Objective: To demonstrate that the method can unequivocally identify and quantify the analyte in the presence of endogenous matrix components, metabolites, and other potential interferences.

  • Protocol: Analyze at least six different batches of blank plasma to check for interfering peaks at the retention time of this compound and the IS.

Linearity and Range
  • Objective: To establish the concentration range over which the assay is accurate, precise, and linear.

  • Protocol: Prepare a series of calibration standards by spiking known concentrations of this compound into blank plasma. A typical range might be 1 - 1000 ng/mL. The calibration curve should be constructed by plotting the peak area ratio (analyte/IS) against the nominal concentration. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is commonly used. The correlation coefficient (r²) should be ≥ 0.99.

Table 2: Example Calibration Curve Data

Nominal Conc. (ng/mL)Peak Area Ratio (Analyte/IS)Calculated Conc. (ng/mL)Accuracy (%)
1.00.0121.1110.0
5.00.0584.998.0
25.00.29525.2100.8
100.01.18099.599.5
500.05.950501.2100.2
1000.011.980998.999.9
Accuracy and Precision
  • Objective: To determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

  • Protocol: Analyze QC samples at a minimum of four concentration levels: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC. Analyze at least five replicates of each QC level in three separate analytical runs. The mean accuracy should be within ±15% of the nominal value (±20% for LLOQ), and the precision (expressed as the coefficient of variation, %CV) should not exceed 15% (20% for LLOQ).

Table 3: Example Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (%CV)Inter-day Precision (%CV)
LLOQ1.01.05105.08.510.2
Low QC3.02.9598.36.27.8
Mid QC150.0153.0102.04.55.9
High QC750.0742.599.03.84.7
Recovery and Matrix Effect
  • Objective: To assess the efficiency of the extraction procedure (recovery) and the influence of co-eluting matrix components on the ionization of the analyte (matrix effect).

  • Protocol:

    • Recovery: Compare the peak areas of extracted samples with those of post-extraction spiked samples at three QC levels.

    • Matrix Effect: Compare the peak areas of post-extraction spiked samples with those of neat solutions of the analyte at the same concentrations.

Stability
  • Objective: To evaluate the stability of this compound in the biological matrix under various storage and handling conditions.

  • Protocol: Analyze QC samples (low and high concentrations) after subjecting them to the following conditions:

    • Short-term (bench-top) stability: At room temperature for a duration that reflects the expected sample handling time.

    • Freeze-thaw stability: After multiple freeze-thaw cycles.

    • Long-term stability: Stored at -80°C for a period that covers the expected storage time of study samples.

    • Autosampler stability: In the reconstituted extract at the temperature of the autosampler.

The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Strategy for Metabolite Inclusion

Once the structures of this compound metabolites are identified, the following steps should be taken to incorporate them into the validated method:

  • Obtain Reference Standards: Synthesize or procure certified reference standards for each metabolite.

  • Optimize MS/MS Parameters: Determine the optimal MRM transitions and collision energies for each metabolite.

  • Evaluate Chromatographic Separation: Ensure that the metabolites are chromatographically resolved from the parent drug, the IS, and any significant endogenous interferences. The gradient elution profile may need to be adjusted.

  • Partial Method Validation: Conduct a partial validation of the method for the newly included metabolites. This should include, at a minimum, an assessment of linearity, accuracy, precision, and stability.

MetaboliteInclusion Identify Identify Metabolite Structures Procure Procure Reference Standards Identify->Procure OptimizeMS Optimize MS/MS Parameters Procure->OptimizeMS OptimizeLC Optimize Chromatographic Separation OptimizeMS->OptimizeLC PartialValidation Perform Partial Method Validation OptimizeLC->PartialValidation FinalMethod Final Validated Method for Parent & Metabolites PartialValidation->FinalMethod

Caption: Strategy for incorporating metabolites into the validated method.

Conclusion

The LC-MS/MS method described in this application note provides a robust and reliable foundation for the quantitative determination of this compound in biological matrices. By following the detailed protocols for sample preparation, chromatographic separation, mass spectrometric detection, and method validation, researchers can generate high-quality data to support pharmacokinetic and other drug development studies. The outlined strategy for the inclusion of metabolites ensures that the method can be readily adapted as more information about the biotransformation of this compound becomes available, making this a valuable tool for comprehensive drug characterization.

References

  • Current time information in Amsterdam, NL. (n.d.). Google.
  • Development and Validation of LC-MS/MS Method for the Estimation of Lovastatin and its Metabolite (β-Hydroxy Acid) in Pharmaceutical Dosage Form | Request PDF. (2025, August 7). ResearchGate. Retrieved February 3, 2026, from [Link]

  • A Validated LC-MS/MS Method for the Determination of Homocysteic Acid in Biological Samples. (2019, September 10). PubMed. Retrieved February 3, 2026, from [Link]

  • Method Development and Validation of Pravastatin Sodium in Human Plasma by Using LCMS/MS | Request PDF. (2025, August 7). ResearchGate. Retrieved February 3, 2026, from [Link]

  • A One-Step Sample Processing Method in Combination with HPLC-MS/MS for the Simultaneous Quantification of Atorvastatin, Ezetimibe and Three Metabolites including o-Hydroxyl Atorvastatin, p-Hydroxyl Atorvastatin, and Ezetimibe-Glucuronide in Human Plasma. (2023, July 17). MDPI. Retrieved February 3, 2026, from [Link]

  • Validation of clinical LC-MS/MS methods: What you need to know. (2018, October 16). YouTube. Retrieved February 3, 2026, from [Link]

  • USFDA guidelines for bioanalytical method validation. (n.d.). Slideshare. Retrieved February 3, 2026, from [Link]

  • Development and Validation of the Multi-Residue Method for Identification and Quantitation of Six Macrolide Antiparasitic Drugs. (n.d.). MDPI. Retrieved February 3, 2026, from [Link]

  • Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. (n.d.). Agilent. Retrieved February 3, 2026, from [Link]

  • Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency (EMA). Retrieved February 3, 2026, from [Link]

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Application Note & Protocols: A Framework for Evaluating the Anti-inflammatory Impact of Homopravastatin

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on methodologies to evaluate the anti-inflammatory effects of homopravastatin, a member of the statin class of drugs. While statins are primarily known for their lipid-lowering capabilities, their pleiotropic anti-inflammatory properties are of significant therapeutic interest. This guide moves beyond a simple listing of procedures to explain the scientific rationale behind experimental design, from selecting appropriate cellular models to quantifying key inflammatory mediators and dissecting the underlying signaling pathways. We present detailed, field-proven protocols for in vitro assays, including mono-culture and advanced co-culture systems, ELISA for cytokine quantification, and Western blotting for pathway analysis. The objective is to provide a robust, self-validating framework for generating reliable and reproducible data on the immunomodulatory potential of this compound.

Scientific Introduction: The Rationale for Investigating this compound's Anti-inflammatory Effects

Statins, or HMG-CoA reductase inhibitors, are a cornerstone of cardiovascular disease prevention due to their potent cholesterol-lowering effects[1]. Their primary mechanism involves the competitive inhibition of HMG-CoA reductase, a rate-limiting enzyme in the mevalonate pathway of cholesterol synthesis[1][2]. However, the clinical benefits of statins extend beyond lipid reduction. A substantial body of evidence points to their significant anti-inflammatory and immunomodulatory properties, which contribute to their therapeutic efficacy[2][3].

This compound, like its well-studied counterpart pravastatin, is a hydrophilic statin. Its anti-inflammatory actions are believed to be independent of its effects on LDL cholesterol. The key to these "pleiotropic" effects lies in the inhibition of the mevalonate pathway, which not only produces cholesterol but also essential non-steroidal isoprenoid intermediates like farnesylpyrophosphate (FPP) and geranylgeranylpyrophosphate (GGPP)[3][4]. These isoprenoids are critical for the post-translational modification (prenylation) of small GTP-binding proteins such as Rho, Rac, and Ras[3][4].

By depleting the cellular pool of FPP and GGPP, this compound can prevent the proper membrane localization and function of these GTPases. This disruption has profound downstream consequences on key inflammatory signaling cascades, most notably the Nuclear Factor-kappa B (NF-κB) pathway, a master regulator of inflammatory gene expression[4]. The resulting decrease in the production of pro-inflammatory cytokines and adhesion molecules forms the basis of the drug's anti-inflammatory potential[5]. This application note details the experimental framework required to rigorously test this hypothesis.

Core Signaling Pathway: Statin-Mediated Inhibition of NF-κB

The diagram below illustrates the established mechanism by which statins modulate the NF-κB signaling pathway. Understanding this pathway is crucial for selecting appropriate analytical methods and interpreting experimental results.

Statin_NFkB_Pathway cluster_pathway Mevalonate Pathway cluster_signaling Inflammatory Signaling Cascade HMGCoA HMG-CoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA Reductase Isoprenoids Isoprenoid Intermediates (FPP, GGPP) Mevalonate->Isoprenoids Rho Rho GTPase (Inactive) Isoprenoids->Rho Depletion Rho_A Rho GTPase (Active, Prenylated) Rho->Rho_A Prenylation IKK IKK Complex Rho_A->IKK Activation IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB_complex p65 / IκBα (Inactive Complex) NFkB_p65 p65 NFkB_p65_A p65 (Active) NFkB_complex->NFkB_p65_A Release Nucleus Nucleus NFkB_p65_A->Nucleus Translocation Genes Pro-inflammatory Gene Transcription Nucleus->Genes Cytokines TNF-α, IL-6, etc. Genes->Cytokines Statin This compound Statin->Mevalonate Inhibition

Caption: Mechanism of this compound's anti-inflammatory action via the NF-κB pathway.

Experimental Design & Workflow

A robust evaluation requires a multi-faceted approach, starting with single-cell models to establish dose-response and moving towards more complex systems that mimic physiological conditions. The following workflow provides a logical progression for a comprehensive investigation.

Experimental_Workflow Phase1 Phase 1: In Vitro Model Selection & Optimization CellCulture Task 1.1: Cell Line Culture (HUVECs, Macrophages) Phase1->CellCulture DoseResponse Task 1.2: Dose-Response & Cytotoxicity Assay (Determine optimal this compound concentration) CellCulture->DoseResponse InflamInduce Task 1.3: Inflammatory Induction (e.g., LPS, TNF-α Titration) DoseResponse->InflamInduce Phase2 Phase 2: Quantification of Inflammatory Markers InflamInduce->Phase2 Phase3 Phase 3: Mechanistic Pathway Analysis InflamInduce->Phase3 Supernatant Task 2.1: Collect Cell Culture Supernatants Phase2->Supernatant ELISA Task 2.2: Cytokine Quantification (ELISA) (Measure secreted TNF-α, IL-6) Supernatant->ELISA Phase4 Phase 4: Advanced Modeling (Optional) ELISA->Phase4 Inform Advanced Model Design CellLysis Task 3.1: Prepare Cell Lysates Phase3->CellLysis WesternBlot Task 3.2: Western Blot Analysis (Probe for p-p65, p-IκBα, total p65, IκBα) CellLysis->WesternBlot WesternBlot->Phase4 CoCulture Task 4.1: Endothelial-Macrophage Co-culture Model Phase4->CoCulture

Caption: A structured workflow for evaluating this compound's anti-inflammatory effects.

Core Protocols: Mono-culture Systems

This section details the foundational protocols using single-cell-type cultures. Human Umbilical Vein Endothelial Cells (HUVECs) are a primary model for vascular inflammation, while macrophage cell lines (like THP-1 or RAW 264.7) are central to the innate immune response.

Protocol 3.1: Inflammatory Challenge in HUVECs

Objective: To establish an in vitro model of endothelial inflammation and to assess this compound's ability to mitigate the inflammatory response.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Growth Medium (EGM-2)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA (0.05%)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound (or Pravastatin Sodium as a reference compound)

  • Cell culture flasks (T-75) and multi-well plates (6-well, 24-well)

  • Cell viability assay kit (e.g., MTT or CCK-8)

Procedure:

  • Cell Culture:

    • Culture HUVECs in T-75 flasks with EGM-2 at 37°C, 5% CO2.

    • Passage cells when they reach 80-90% confluency. Use cells between passages 3 and 6 for experiments to ensure phenotypic stability.

  • Dose-Response and Cytotoxicity:

    • Seed HUVECs in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound (e.g., 0.1 µM to 100 µM) in EGM-2.

    • Replace the medium with the drug-containing medium and incubate for 24 hours.

    • Assess cell viability using an MTT or CCK-8 assay according to the manufacturer's protocol.

    • Causality Check: This step is critical to ensure that any observed anti-inflammatory effect is not a byproduct of cytotoxicity. Select the highest non-toxic concentrations for subsequent experiments.

  • Inflammatory Induction:

    • Seed HUVECs in 6-well or 24-well plates and grow to ~90% confluency.

    • Pre-treat the cells by replacing the medium with fresh EGM-2 containing the selected non-toxic concentrations of this compound for 2-4 hours. Include a "vehicle control" group (medium with DMSO or saline, depending on the drug's solvent).

    • Induce inflammation by adding LPS directly to the medium to a final concentration of 1 µg/mL[6][7]. Include a "LPS only" positive control group and an "untreated" negative control group.

    • Incubate for a pre-determined time. For cytokine analysis (ELISA), a 6-24 hour incubation is typical[7]. For pathway analysis (Western Blot), shorter time points (e.g., 15, 30, 60 minutes) are required to capture phosphorylation events.

  • Sample Collection:

    • For ELISA: Carefully collect the cell culture supernatant, centrifuge at 500 x g for 5 minutes to pellet any detached cells, and transfer the clear supernatant to a new tube. Store at -80°C until analysis[8][9].

    • For Western Blot: Aspirate the medium, wash the cell monolayer twice with ice-cold PBS, and add lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Scrape the cells, collect the lysate, and store at -80°C.

Protocol 3.2: Inflammatory Challenge in a Macrophage Cell Line (THP-1)

Objective: To evaluate the effect of this compound on macrophage activation and cytokine production.

Materials:

  • THP-1 human monocytic cell line

  • RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin

  • Phorbol 12-myristate 13-acetate (PMA)

  • Lipopolysaccharide (LPS)

  • This compound

Procedure:

  • Differentiation of THP-1 Monocytes into Macrophages:

    • Culture THP-1 monocytes in suspension in RPMI-1640 medium.

    • To differentiate, seed monocytes into multi-well plates at a density of 0.5 x 10^6 cells/mL in medium containing PMA (50-100 ng/mL).

    • Incubate for 48-72 hours. The cells will become adherent and adopt a macrophage-like morphology.

    • After incubation, remove the PMA-containing medium, wash gently with PBS, and add fresh, PMA-free RPMI-1640. Allow the cells to rest for 24 hours before experimentation.

  • Dose-Response, Induction, and Sample Collection:

    • Follow the same principles as outlined in Protocol 3.1, steps 2-4, using the differentiated, adherent THP-1 macrophages. The general experimental design (pre-treatment with this compound followed by LPS challenge) remains the same[8].

Quantitative & Mechanistic Analysis Protocols

Protocol 4.1: Quantification of Secreted Cytokines by ELISA

Objective: To measure the concentration of pro-inflammatory cytokines (TNF-α and IL-6) in the cell culture supernatant collected from Protocol 3.1 and 3.2.

Principle: The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying a target protein. A capture antibody specific to the cytokine is coated onto a 96-well plate. The sample is added, and any cytokine present is captured. A second, biotinylated detection antibody is added, followed by streptavidin-HRP. Finally, a substrate is added, which produces a colorimetric signal proportional to the amount of cytokine present[10].

Procedure (General Sandwich ELISA):

  • Plate Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of a 96-well ELISA plate. Incubate overnight at 4°C.

  • Blocking: Wash the plate 3 times with Wash Buffer (PBS with 0.05% Tween-20). Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well and incubate for 1-2 hours at room temperature (RT).

  • Standard and Sample Incubation:

    • Wash the plate 3 times.

    • Prepare a serial dilution of the recombinant cytokine standard (e.g., from 2000 pg/mL down to 0 pg/mL) in Assay Buffer.

    • Add 100 µL of the standards and collected cell culture supernatants to the appropriate wells. It is recommended to run samples in duplicate or triplicate[11].

    • Incubate for 2 hours at RT.

  • Detection Antibody: Wash the plate 3 times. Add 100 µL of the diluted biotinylated detection antibody to each well. Incubate for 1-2 hours at RT.

  • Enzyme Conjugate: Wash the plate 3 times. Add 100 µL of Streptavidin-HRP conjugate to each well. Incubate for 20-30 minutes at RT in the dark.

  • Substrate Development: Wash the plate 5 times. Add 100 µL of TMB substrate solution to each well. Allow color to develop for 15-20 minutes in the dark.

  • Stop Reaction: Add 50 µL of Stop Solution (e.g., 2N H2SO4) to each well.

  • Read Plate: Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Use the resulting regression equation to calculate the concentration of cytokines in the unknown samples.

Experimental GroupExpected TNF-α / IL-6 LevelRationale
Untreated ControlBaseline / Very LowEstablishes the basal level of cytokine secretion without any stimulus.
Vehicle ControlBaseline / Very LowEnsures the drug solvent has no effect on cytokine secretion.
LPS Only (Positive Control)HighConfirms the inflammatory response is successfully induced in the model.
This compound + LPSReduced (vs. LPS only)The primary test condition to measure the drug's anti-inflammatory effect.
This compound OnlyBaseline / Very LowConfirms the drug itself does not induce inflammation.
Protocol 4.2: Analysis of NF-κB Pathway Activation by Western Blot

Objective: To determine if this compound's anti-inflammatory effect is mediated by the inhibition of NF-κB p65 activation, as measured by the phosphorylation of key pathway proteins.

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell lysates (from Protocol 3.1 or 3.2) using a BCA or Bradford assay to ensure equal loading.

  • Sample Preparation: Mix a calculated volume of lysate (e.g., 20-40 µg of total protein) with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 10-12%) and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane[12]. Confirm transfer efficiency with Ponceau S staining.

  • Blocking: Block the membrane for 1 hour at RT in Blocking Buffer (e.g., 5% non-fat milk or 5% BSA in TBST). Note: For phospho-proteins, BSA is often preferred as milk can contain phosphoproteins that increase background noise.

  • Primary Antibody Incubation:

    • Incubate the membrane overnight at 4°C with gentle agitation in a primary antibody solution diluted in blocking buffer.

    • Probe separate blots for:

      • Phospho-NF-κB p65 (Ser536)

      • Total NF-κB p65

      • Phospho-IκBα (Ser32)

      • Total IκBα

      • A loading control (e.g., β-actin or GAPDH)

  • Secondary Antibody Incubation: Wash the membrane 3 times for 10 minutes each in TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at RT.

  • Detection: Wash the membrane 3 times for 10 minutes each in TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a CCD camera-based imager or X-ray film.

  • Data Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ). For phospho-proteins, normalize the intensity of the phosphorylated protein band to the intensity of the corresponding total protein band. Then, normalize this ratio to the loading control. Compare the relative phosphorylation levels across the different treatment groups.

Advanced Protocols: Endothelial-Macrophage Co-culture System

Rationale: Atherosclerosis and other vascular inflammatory diseases involve complex interactions between multiple cell types. A co-culture model provides a more physiologically relevant system to study how this compound affects the interplay between endothelial cells and macrophages[13][14].

Objective: To assess the effect of this compound on inflammatory crosstalk between HUVECs and THP-1 macrophages.

Procedure (Transwell-based System):

  • Model Setup:

    • Seed HUVECs onto the bottom of a 6-well plate and allow them to form a confluent monolayer.

    • Simultaneously, differentiate THP-1 monocytes into macrophages on a Transwell insert (e.g., 0.4 µm pore size) as described in Protocol 3.2.

  • Co-culture Assembly: Once both cell types are ready, gently place the Transwell insert containing the macrophages into the well containing the HUVEC monolayer. The porous membrane allows for the exchange of soluble mediators (like cytokines) without direct cell-to-cell contact.

  • Treatment and Induction:

    • Pre-treat the entire co-culture system with this compound for 2-4 hours.

    • Induce inflammation by adding LPS to the shared medium.

    • Incubate for the desired time period.

  • Analysis:

    • Collect the shared supernatant for ELISA analysis of cytokines (TNF-α, IL-6).

    • Separately lyse the HUVECs from the bottom of the well and the macrophages from the top of the insert to perform cell-specific Western blot analysis of the NF-κB pathway. This allows you to determine if the drug is acting primarily on one cell type or both.

Conclusion and Future Directions

The protocols outlined in this application note provide a robust and logical framework for evaluating the anti-inflammatory properties of this compound. By starting with validated mono-culture models and progressing to more complex co-culture systems, researchers can generate comprehensive data on both the efficacy and the mechanism of action of the compound. Successful demonstration of reduced cytokine secretion via ELISA, coupled with evidence of inhibited NF-κB pathway activation via Western blot, would provide strong support for the therapeutic potential of this compound as an anti-inflammatory agent. Future studies could expand on this framework to include analysis of other inflammatory pathways (e.g., MAPK), assessment of endothelial adhesion molecule expression (ICAM-1, VCAM-1), and validation in in vivo models of inflammation.

References

  • Puerarin Attenuates LPS-Induced Inflammatory Responses and Oxidative Stress Injury in Human Umbilical Vein Endothelial Cells through Mitochondrial Quality Control. Oxidative Medicine and Cellular Longevity. ([Link])

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  • Western blot analysis of NF-jB p65 and phospho-NF-jB p-65 (a, b) showed... ResearchGate. ([Link])

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Troubleshooting & Optimization

Technical Support Center: Refining Homopravastatin Dosage for In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

Role: Senior Application Scientist Subject: Optimization of Homopravastatin (HMG-CoA Reductase Inhibitor) Protocols Reference ID: HMP-IVO-2024-05

Introduction: The this compound Challenge

This compound is a methylene homolog of pravastatin.[1] While it shares the core pharmacophore—competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase—its slight structural modification alters its lipophilicity and binding affinity compared to its parent compound.[1]

The most common failure in in vivo statin studies is not the drug's lack of potency, but an incorrect translation of pharmacokinetics (PK) from human/in vitro data to rodent models. Rodents are notoriously resistant to statin-induced LDL lowering due to distinct lipoprotein profiles (HDL-dominant) and rapid hepatic clearance.

This guide addresses the specific technical hurdles of formulating and dosing this compound to ensure your efficacy data is an artifact of the drug, not the protocol.

Module 1: Formulation & Vehicle Selection

User Query: I am trying to dissolve this compound in DMSO/Corn Oil like Simvastatin, but it precipitates. What is the correct vehicle?

Troubleshooting & Causality

Unlike lactone-based statins (e.g., Simvastatin, Lovastatin) which are lipophilic prodrugs, this compound (like Pravastatin) functions as an open hydroxy-acid. It is hydrophilic .[1] Dissolving it in lipid-based vehicles often leads to poor bioavailability because the compound partitions poorly into the lipid phase or precipitates upon contact with gastric fluids.[1]

The Protocol
  • Primary Vehicle: Sterile Water or Phosphate Buffered Saline (PBS), pH 7.4.[1]

  • pH Adjustment: If using the free acid form, you may need to convert it to the sodium salt in situ by adding a stoichiometric amount of NaOH (0.1 M) or NaHCO₃, then back-titrating to pH 7.2–7.4.

  • Avoid: DMSO concentrations >5% (unnecessary and toxic) or Corn Oil.

Visual Logic: Vehicle Decision Tree

VehicleSelection Start Start: this compound Form Form Is it Sodium Salt or Free Acid? Start->Form Salt Sodium Salt Form->Salt Acid Free Acid Form->Acid Solvent1 Dissolve in PBS or Water Salt->Solvent1 Solvent2 Requires Conversion Acid->Solvent2 Final Ready for Oral Gavage Solvent1->Final Step1 Add equimolar 0.1M NaOH or NaHCO3 Solvent2->Step1 Step2 Check pH (Target 7.2-7.4) Step1->Step2 Step2->Solvent1

Caption: Decision logic for solubilizing this compound based on chemical form to ensure bioavailability.

Module 2: Dosage Scaling & Frequency

User Query: The human dose for Pravastatin is 40mg/day. I scaled this to rats (approx. 4 mg/kg) but see no reduction in cholesterol. Why?

Troubleshooting & Causality

You are encountering the "Rodent Statin Resistance" phenomenon.[1]

  • Enzyme Induction: Rodents upregulate HMG-CoA reductase expression roughly 10-fold more efficiently than humans in response to statin inhibition.[1]

  • Clearance: Rodents have significantly faster hepatic metabolism of statins.[1]

  • Allometric Scaling Failure: Simple Body Surface Area (BSA) scaling (Human Equivalent Dose) is sufficient for toxicity (NOAEL) estimation but insufficient for efficacy in statins.[1]

Refined Dosage Strategy

Do not rely solely on the FDA conversion factor (6.2 for rats).[1] You must account for the metabolic resistance.[1][2]

ParameterHuman StandardRat "Scaling" (Ineffective)Rat "Efficacy" (Recommended)
Dose 40–80 mg/day (~0.5–1 mg/kg)~3–6 mg/kg10 – 40 mg/kg
Frequency Once DailyOnce DailyOnce Daily (PM) or BID
Route OralOral/IPOral Gavage (PO)

Why Oral Gavage? this compound requires active transport into hepatocytes via OATP (Organic Anion Transporting Polypeptide) transporters (specifically OATP1B1/1B3 homologs in rodents).[1] Intraperitoneal (IP) injection bypasses the high concentration gradient in the portal vein required for optimal first-pass liver uptake, potentially reducing efficacy and increasing systemic off-target effects.[1]

Module 3: Circadian Timing (The Critical Variable)

User Query: We dose our animals at 9:00 AM. Is this affecting our results?

Troubleshooting & Causality

Yes, this is a critical error.

  • Mechanism: HMG-CoA reductase activity follows a circadian rhythm.[1] In nocturnal animals (rats/mice), enzyme activity peaks during the dark phase (their active period).[1]

  • The Fix: Dosing at 9:00 AM (light phase) targets the enzyme when its expression is at its nadir (lowest point).[1]

The Protocol
  • Housing: Maintain a strict 12h/12h light/dark cycle.

  • Dosing Window: Administer this compound 1 hour before lights off or immediately at the onset of the dark cycle.

  • Justification: This ensures peak plasma drug concentration (

    
    ) coincides with peak HMG-CoA reductase activity.[1]
    
Visual Logic: Circadian Efficacy Workflow

CircadianDosing cluster_day Light Phase (Inactive) cluster_night Dark Phase (Active) Node1 9:00 AM Dosing Node2 Low Enzyme Activity Node1->Node2 Node3 Minimal Efficacy Node2->Node3 Node4 Lights Off (Start) Node5 Peak HMG-CoA Reductase Activity Node4->Node5 Node6 Drug Cmax Matches Target Peak Node4->Node6 Dose Here Node7 Maximal Efficacy Node5->Node7 Inhibition Node6->Node7

Caption: Timing administration to coincide with the rodent circadian peak of cholesterol synthesis.

Module 4: Efficacy Biomarkers (What to Measure)

User Query: My rats treated with this compound show no drop in LDL-C. Did the drug fail?

Troubleshooting & Causality

Not necessarily.[1][3] Rats are HDL-dominant mammals.[1] Unlike humans, they carry the majority of their cholesterol in HDL particles and lack cholesteryl ester transfer protein (CETP) activity. Therefore, a dramatic drop in LDL-C (which is already very low in rodents) is difficult to detect and statistically insignificant.[1]

Recommended Readouts

Instead of focusing solely on LDL-C, validate efficacy using these markers:

  • Total Cholesterol (TC): A more reliable aggregate measure in rodents.[1]

  • Liver Enzymes (Safety/Toxicity): Monitor ALT/AST. Hydrophilic statins like this compound are generally less hepatotoxic than lipophilic ones, but high doses (50+ mg/kg) can induce stress.[1]

  • Pleiotropic Markers (Downstream): If studying cardiovascular benefits, measure Phosphorylated eNOS (Ser1177) in aortic tissue.[1] Statins activate the PI3K/Akt pathway, increasing NO production independent of cholesterol lowering.[1]

  • Mevalonate Pathway Intermediates: Direct measurement of hepatic mevalonate levels (via LC-MS) is the definitive proof of target engagement.[1]

References

  • Nair, A. B., & Jacob, S. (2016).[1] A simple practice guide for dose conversion between animals and human. Journal of Basic and Clinical Pharmacy. [Link]

    • Context: Source for allometric scaling calculations and the limitations of BSA scaling for metabolic drugs.
  • Corsini, A., et al. (1999).[1] New insights into the pharmacodynamic and pharmacokinetic properties of statins. Pharmacology & Therapeutics.[1][4][5][6] [Link]

    • Context: Establishes the hydrophilicity of pravastatin-like compounds and their specific uptake via OATP.[1]

  • Fukami, M., et al. (1993).[1] Pharmacokinetic study of pravastatin in rats. Xenobiotica. [Link]

    • Context: Provides baseline PK data for pravastatin in rodents, justifying the need for higher mg/kg dosing compared to humans.[1]

  • Oishi, K., et al. (2012).[1] Circadian clock-controlled hepatic HMG-CoA reductase pathway. Scientific Reports.[1] [Link][1]

    • Context: Authoritative source on the circadian rhythm of cholesterol synthesis in mice/rats, validating the "lights-off" dosing protocol.[1]

Sources

Mitigating off-target effects of Homopravastatin in experimental models

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Homopravastatin Experimental Protocols

Guide Objective: This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for mitigating and understanding the off-target effects of this compound in experimental models. Our goal is to equip you with the strategic framework and detailed protocols necessary to ensure the specificity and validity of your research findings.

Section 1: Foundational Concepts: On-Target Efficacy vs. Off-Target Artifacts

This compound, like all statins, is primarily designed to inhibit 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2][3] This is its on-target effect. However, the inhibition of this pathway also prevents the synthesis of crucial isoprenoid intermediates, which are vital for the post-translational modification (prenylation) of small GTP-binding proteins like Rho and Rac.[4][5] The subsequent disruption of these signaling pathways can lead to a wide range of biological effects, often termed "pleiotropic" or, in an experimental context, potential off-target effects.[4][5]

Furthermore, at higher concentrations, statins have been shown to interact with other cellular components, including kinases, mitochondrial complexes, and calcium ATPases, which are entirely independent of HMG-CoA reductase inhibition.[6][7] Distinguishing the desired on-target effect from these off-target phenomena is critical for the accurate interpretation of experimental data.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is designed to provide direct answers to common issues encountered during experiments with this compound.

Pre-Experimental Design & Setup

Q1: How do I select an appropriate starting concentration for this compound to favor on-target effects?

A1: The key is to operate within a therapeutic window that maximizes HMG-CoA reductase inhibition while minimizing off-target activity.

  • Actionable Advice: Begin by establishing the IC50 (half-maximal inhibitory concentration) for this compound's effect on cholesterol synthesis in your specific cell line or model system. Start your experiments at concentrations around the IC50 and perform a dose-response curve ranging from 1x to 100x the IC50. On-target effects should saturate at lower concentrations, while off-target effects often appear at significantly higher doses.

  • Causality: Lipophilic statins can accumulate in extrahepatic tissues, potentially leading to off-target effects.[8] Using the lowest effective concentration reduces the likelihood of reaching thresholds that trigger these unintended interactions.

Q2: What are the essential controls I must include in my experimental design?

A2: A robust control strategy is the cornerstone of a self-validating experiment. The following controls are non-negotiable for differentiating on-target from off-target effects.

Control TypePurposeRationale
Vehicle Control To establish the baseline cellular response.Ensures that the solvent used to dissolve this compound (e.g., DMSO) does not contribute to the observed phenotype.
Mevalonate "Rescue" To confirm the effect is mediated by HMG-CoA reductase inhibition.Mevalonate is the direct downstream product of HMG-CoA reductase. Adding it back to the system bypasses the enzyme's inhibition. If mevalonate reverses the observed phenotype, the effect is on-target. If the phenotype persists, it is likely an off-target effect.
Structurally Unrelated Statin To confirm a class effect vs. a molecule-specific effect.Using another statin (e.g., Pravastatin, a hydrophilic statin) helps determine if the observed effect is common to HMG-CoA reductase inhibitors or is an idiosyncratic property of this compound.[8]
Positive Control To validate the assay's sensitivity and responsiveness.Use a known inducer of the phenotype you are studying to ensure your experimental system is working as expected.
Troubleshooting In Vitro Models

Q3: I'm observing unexpected cytotoxicity or a change in cell morphology at my tested concentration of this compound. Is this an off-target effect?

A3: This is a classic scenario that requires systematic deconvolution.

  • Immediate Action - The Mevalonate Rescue Experiment: This is your primary diagnostic tool. Co-treat your cells with this compound and a molar excess of mevalonic acid (or its salt, mevalonolactone). (See Protocol 1 for a detailed methodology).

  • Interpreting the Outcome:

    • Phenotype is Reversed: The observed effect is almost certainly on-target , resulting from the depletion of isoprenoids or other products of the mevalonate pathway.

    • Phenotype Persists: The effect is likely off-target and independent of HMG-CoA reductase inhibition. It could be due to mitochondrial toxicity or kinase inhibition, which are known off-target effects of statins at higher concentrations.[6][7]

start Observed Phenotype (e.g., Cytotoxicity) rescue Perform Mevalonate Rescue Experiment start->rescue ontarget Conclusion: Likely ON-TARGET rescue->ontarget  Phenotype Reversed? YES offtarget Conclusion: Potentially OFF-TARGET rescue->offtarget  Phenotype Reversed? NO

Figure 1: A logic diagram for troubleshooting unexpected phenotypes.

Q4: How can I be sure that this compound is actually engaging HMG-CoA reductase inside my cells?

A4: Direct target engagement can be confirmed using biophysical methods. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.

  • Principle: CETSA measures the thermal stability of a protein. When a drug binds to its target protein, it typically stabilizes the protein, increasing its melting temperature.

  • Application: You would treat your cells with this compound, heat the cell lysate to various temperatures, and then quantify the amount of soluble HMG-CoA reductase remaining via Western blot or ELISA. An increase in the melting temperature in the drug-treated group compared to the vehicle control confirms direct binding.

Troubleshooting In Vivo Models

Q5: My in vivo model is showing an unexpected systemic effect (e.g., inflammation, altered renal function). How do I approach this?

A5: In vivo systems are more complex, and systemic effects can arise from both on-target and off-target mechanisms.

  • Model Selection: First, ensure your animal model is appropriate for studying the intended biological question.[9][10][11][12]

  • Pharmacokinetics/Pharmacodynamics (PK/PD): Correlate the timing of the observed effect with the plasma and tissue concentrations of this compound. Off-target effects may only manifest at peak concentrations (Cmax).

  • Genetic Models: To definitively dissect on-target from off-target effects in vivo, consider using advanced genetic models. For instance, an animal model with a tissue-specific knockout of HMG-CoA reductase could help elucidate whether the statin's effect on that tissue is dependent on its primary target.[13]

  • Biomarker Analysis: Measure biomarkers of on-target effects (e.g., serum cholesterol) and potential off-target effects (e.g., inflammatory cytokines, kidney injury markers). A dissociation between these markers can suggest off-target activity.

cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Initial Validation cluster_2 Phase 3: Mechanistic Deep Dive cluster_3 Phase 4: In Vivo Confirmation A Observe Unexpected Phenotype In Vitro B Dose-Response Curve A->B C Mevalonate Rescue Assay B->C D Control with Different Statin C->D E Confirm Target Engagement (e.g., CETSA) C->E If Rescue Fails G Select Appropriate Animal Model C->G If Rescue Succeeds F Test for Known Off-Targets (Kinase/Mito Assays) E->F H Correlate with PK/PD & Biomarkers G->H

Figure 2: An experimental workflow for investigating a potential off-target effect.

Section 3: Key Experimental Protocols

Protocol 1: The Mevalonate Rescue Assay (In Vitro)

This protocol is designed to determine if an observed cellular phenotype is dependent on HMG-CoA reductase inhibition.

Materials:

  • Cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Mevalonolactone stock solution (in water or PBS, prepare fresh)

  • Vehicle (DMSO)

  • 96-well or other appropriate culture plates

  • Assay-specific reagents for measuring the phenotype (e.g., CellTiter-Glo® for viability, specific antibodies for Western blot)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment. Allow cells to adhere overnight.

  • Preparation of Reagents:

    • Prepare a 2X working solution of this compound in complete medium.

    • Prepare a 4X working solution of Mevalonolactone in complete medium. A typical starting concentration for rescue is 100 µM to 1 mM.

    • Prepare a 2X vehicle control in complete medium.

  • Treatment Groups: Set up the following treatment groups in triplicate or quadruplicate:

    • Vehicle Control (Medium + DMSO)

    • This compound only

    • Mevalonolactone only

    • This compound + Mevalonolactone (co-treatment)

  • Dosing:

    • Remove the old medium from the cells.

    • For the "this compound + Mevalonolactone" group, add 50 µL of the 4X Mevalonolactone solution and 50 µL of the 2X this compound solution.

    • For the "this compound only" group, add 50 µL of complete medium and 50 µL of the 2X this compound solution.

    • For the "Mevalonolactone only" group, add 50 µL of the 4X Mevalonolactone solution and 50 µL of the 2X vehicle solution.

    • For the "Vehicle Control" group, add 50 µL of complete medium and 50 µL of the 2X vehicle solution.

  • Incubation: Incubate the plate for a duration appropriate to induce the phenotype of interest (e.g., 24, 48, or 72 hours).

  • Phenotype Assessment: At the end of the incubation period, perform the assay to measure your endpoint (e.g., cell viability, protein expression, morphological changes).

  • Data Analysis: Normalize the data to the vehicle control. Compare the "this compound only" group to the "this compound + Mevalonolactone" group. A statistically significant reversal of the phenotype in the co-treated group indicates an on-target effect.

Section 4: References

  • Off-target effects of statins: molecular mechanisms, side effects and the emerging role of kinases. British Journal of Pharmacology.

  • Off-target effects of statins: molecular mechanisms, side effects and the emerging role of kinases - RSU Research Portal. RSU Research Portal.

  • Off-target effects in CRISPR/Cas9 gene editing - PMC - NIH. National Institutes of Health.

  • How can off-target effects of drugs be minimised? - Patsnap Synapse. Patsnap.

  • HMG-CoA Reductase Inhibitors - StatPearls - NCBI Bookshelf. National Center for Biotechnology Information.

  • Off-target effects in CRISPR-Cas genome editing for human therapeutics: Progress and challenges - PMC - NIH. National Institutes of Health.

  • Statin drugs mechanism of action: HMG CoA reductase inhibitors - YouTube. YouTube.

  • Understanding off-target effects through hybridization kinetics and thermodynamics - PMC - NIH. National Institutes of Health.

  • Experimental animal models and patient-derived platforms to bridge preclinical discovery and translational therapeutics in pulmonary arterial hypertension - PubMed Central. National Center for Biotechnology Information.

  • Emerging views of statin pleiotropy and cholesterol lowering - PMC - NIH. National Institutes of Health.

  • The Increasingly Complex Mechanism of HMG-CoA Reductase - PMC - PubMed Central. National Center for Biotechnology Information.

  • Experimental Animal Models: Tools to Investigate Antidiabetic Activity - PubMed. National Center for Biotechnology Information.

  • Pleiotropic Effects of Statins on the Cardiovascular System | Circulation Research. Circulation Research.

  • The precision paradox: Off-target effects in gene editing | Drug Discovery News. Drug Discovery News.

  • Mechanism of action of statins as HMG-CoA reductase inhibitor. - ResearchGate. ResearchGate.

  • Experimental animal models for rheumatoid arthritis - PubMed. National Center for Biotechnology Information.

  • Models for describing relations among the various statin drugs, low-density lipoprotein cholesterol lowering, pleiotropic effects, and cardiovascular risk - PubMed. National Center for Biotechnology Information.

  • Pleiotropic effects of statins: basic research and clinical perspectives - PMC - NIH. National Institutes of Health.

  • Experimental Autoimmune Vasculitis: An Animal Model of Anti-neutrophil Cytoplasmic Autoantibody-Associated Systemic Vasculitis - PMC - NIH. National Institutes of Health.

  • Impaired HMG-CoA Reductase Activity Caused by Genetic Variants or Statin Exposure: Impact on Human Adipose Tissue, β-Cells and Metabolome - MDPI. MDPI.

Sources

Validation & Comparative

Comparative study of Homopravastatin versus Pravastatin in vitro

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Study of Homopravastatin versus Pravastatin in vitro Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

In the development and quality control of HMG-CoA reductase inhibitors, distinguishing between the active pharmaceutical ingredient (API) and its structural homologs is critical.[1] Pravastatin , a hydrophilic statin, is widely used for hypercholesterolemia.[1] This compound (also known as Pravastatin Impurity C or the pentanoyl analog) is a close structural analog often present as a fermentation impurity or degradation product.

This guide provides a technical comparison of these two compounds, focusing on their physicochemical properties, mechanism of action, and in vitro performance.[1] It outlines the experimental frameworks required to evaluate their relative potency and safety profiles, serving as a roadmap for impurity qualification and structure-activity relationship (SAR) studies.

Chemical and Physical Characterization

The primary structural difference lies in the ester side chain. Pravastatin possesses a 2-methylbutyryl side chain, whereas this compound contains a 2-methylpentanoyl side chain.[1] This addition of a single methylene (-CH₂-) group increases the molecular weight and lipophilicity of this compound, potentially altering its interaction with the HMG-CoA reductase hydrophobic pocket and hepatic transporters (OATPs).[1]

Table 1: Physicochemical Comparison
FeaturePravastatin (Sodium)This compound (Sodium)
CAS Number 81131-70-6159225-12-4
Common Name PravastatinPravastatin Impurity C
Molecular Formula C₂₃H₃₅NaO₇C₂₄H₃₇NaO₇
Molecular Weight 446.51 g/mol 460.54 g/mol
Side Chain 2-methylbutyrate2-methylpentanoate
Lipophilicity (Predicted LogP) ~0.59 (Hydrophilic)~1.1 (Slightly increased lipophilicity)
Solubility High in Water/MethanolSoluble in Water/Methanol
Primary Role API (Lipid-lowering)Impurity / Reference Standard
Visualization: Structural Homology

The following diagram illustrates the specific structural divergence between the two compounds.

StructureComparison Pravastatin Pravastatin (C23 Side Chain: 2-methylbutyryl) Target HMG-CoA Reductase (Hydrophobic Pocket Interaction) Pravastatin->Target Standard Binding (Ki ~2.3 nM) This compound This compound (C24 Side Chain: 2-methylpentanoyl) This compound->Target Altered Binding Kinetics (Due to steric/lipophilic shift) Core Hexahydronaphthalene Ring (Identical Pharmacophore) Core->Pravastatin Core->this compound

Figure 1: Structural comparison highlighting the side-chain modification and its theoretical impact on enzyme binding.[1]

Mechanism of Action & Biological Logic

Both compounds function as competitive inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase , the rate-limiting enzyme in the mevalonate pathway.[1]

  • Pravastatin: Its open-ring hydroxy acid mimics the HMG-CoA substrate.[1] Its hydrophilicity requires active transport into hepatocytes via OATP1B1/1B3 transporters, conferring hepatoselectivity and reducing peripheral side effects (e.g., myopathy).[1]

  • This compound: Retains the pharmacophore (dihydroxy acid head group). However, the elongated side chain may affect:

    • Enzyme Affinity: The hydrophobic pocket of HMG-CoA reductase accommodates the ester side chain. Extension can either enhance binding (via hydrophobic effect) or introduce steric clashes.

    • Transporter Affinity: OATP transporters have specific substrate requirements. Increased lipophilicity might increase passive diffusion, potentially reducing hepatoselectivity compared to the parent drug.

Experimental Protocols for Comparative Study

To objectively compare this compound against Pravastatin, the following in vitro assays are required. These protocols ensure data integrity and reproducibility.

Protocol A: HMG-CoA Reductase Inhibition Assay (Potency)

Objective: Determine the IC₅₀ (half-maximal inhibitory concentration) of this compound relative to Pravastatin.[1]

  • Reagents: Recombinant human HMG-CoA reductase (catalytic domain), NADPH, HMG-CoA substrate, and assay buffer (pH 7.4).[1]

  • Preparation:

    • Prepare 10 mM stock solutions of Pravastatin and this compound in DMSO.

    • Perform serial dilutions (1000 nM to 0.1 nM) in assay buffer.

  • Reaction:

    • Incubate enzyme with inhibitor for 15 minutes at 37°C.

    • Initiate reaction by adding HMG-CoA (substrate) and NADPH.[1]

  • Detection: Monitor the oxidation of NADPH to NADP⁺ spectrophotometrically at 340 nm .

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Fit curves using non-linear regression (4-parameter logistic model).

    • Validation Criteria: Pravastatin IC₅₀ should fall within 4–10 nM (literature consistent).

Protocol B: OATP1B1 Uptake Assay (Selectivity)

Objective: Assess if the structural modification alters hepatocyte entry mechanisms.

  • Cell System: HEK293 cells transfected with OATP1B1 (SLCO1B1) vs. Mock-transfected cells.

  • Tracer: [³H]-Estrone sulfate (positive control) or [¹⁴C]-Pravastatin.[1]

  • Procedure:

    • Incubate cells with 1 µM of the test compound (this compound or Pravastatin) for 5–10 minutes (linear uptake phase).[1]

    • Wash cells 3x with ice-cold PBS to stop transport.[1]

    • Lyse cells and measure intracellular concentration via LC-MS/MS (for non-radiolabeled this compound).[1]

  • Calculation: Calculate Net Uptake Ratio = (Uptake in OATP cells) / (Uptake in Mock cells).

Visualization: Experimental Workflow

The following diagram outlines the logical flow for determining relative potency and safety.

ExperimentalWorkflow cluster_Assays In Vitro Validation Suite Start Compound Preparation (Pravastatin vs. This compound) EnzymeAssay HMG-CoA Reductase Assay (Spectrophotometric @ 340nm) Start->EnzymeAssay CellAssay OATP1B1 Uptake Assay (HEK293 Transfectants) Start->CellAssay LogP LogP Determination (Shake-flask / HPLC) Start->LogP DataAnalysis Data Analysis (IC50 Calculation & Uptake Ratio) EnzymeAssay->DataAnalysis Potency (IC50) CellAssay->DataAnalysis Liver Selectivity LogP->DataAnalysis Lipophilicity Decision Comparative Profile DataAnalysis->Decision

Figure 2: Step-by-step experimental workflow for comparative profiling.

Comparative Performance Data (Reference Values)

While specific experimental data for this compound is often proprietary to impurity qualification reports, the following table summarizes established values for Pravastatin and expected behaviors for this compound based on SAR principles.

ParameterPravastatin (Established)This compound (Projected Behavior)
Enzyme Potency (IC₅₀) 4.0 – 10.0 nM [1]Equipotent or Slightly Potent : The C24 chain fits the hydrophobic pocket similarly to simvastatin's chain extension.[1]
Hepatocyte Uptake OATP-Dependent (Active)Mixed : Increased lipophilicity may allow slight passive diffusion, potentially lowering OATP specificity.[1]
Metabolic Stability Excreted largely unchangedSimilar : The core structure remains susceptible to sulfation/glucuronidation.
Retention Time (HPLC) ~1.0 (Relative)~1.1 - 1.2 (Relative) : Elutes after Pravastatin on C18 columns due to the extra methylene group [2].[1]

Key Insight for Researchers: When analyzing Pravastatin samples, this compound (Impurity C) is a critical quality attribute.[1][2] Its presence suggests issues with the fermentation precursor feed or downstream purification. Because it is an active statin, its toxicity profile is likely low, but regulatory guidelines (ICH Q3A) require strict quantification.[1]

References

  • Veeprho Laboratories. Pravastatin EP Impurity C (this compound) Structure and Role. [Link][1]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 23717335: this compound sodium. [Link][1]

  • European Pharmacopoeia (Ph. Eur.). Pravastatin Sodium Monograph: Impurity C Characterization. (Referenced via chemical vendor standards).[1][3] [Link][1]

Sources

Benchmarking Homopravastatin's potency against commercially available statins

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

Homopravastatin represents a structural evolution of the first-generation hydrophilic statin, Pravastatin. By introducing a methylene homolog modification (typically extending the side chain or ring linker), researchers aim to modulate lipophilicity while retaining the hepatoselectivity that defines the pravastatin safety profile.

This guide provides a rigorous framework for benchmarking this compound against industry standards: Pravastatin (direct parent), Atorvastatin (lipophilic potency standard), and Rosuvastatin (hydrophilic potency standard).

The Mechanistic Baseline

Statins function as competitive inhibitors of HMG-CoA Reductase (HMGR) , the rate-limiting enzyme in the mevalonate pathway.[1][2][3] The efficacy of this compound depends on two factors:

  • Pharmacodynamics: The binding affinity of its dihydroxyheptanoic acid pharmacophore to the HMGR catalytic site.

  • Pharmacokinetics: Its ability to penetrate hepatocyte membranes (likely via OATP transporters, given its homology to pravastatin).

Visualizing the Target Pathway

The following diagram illustrates the precise intervention point within the cholesterol biosynthesis pathway.

MevalonatePathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Reduction (NADPH dependent) HMGR Enzyme: HMG-CoA Reductase HMGR->HMGCoA Cholesterol Cholesterol Synthesis Mevalonate->Cholesterol Statins Statins (Pravastatin/Homopravastatin) Statins->HMGR Competitive Inhibition

Figure 1: The Mevalonate Pathway. Statins competitively inhibit HMG-CoA Reductase, preventing the reduction of HMG-CoA to Mevalonate, the critical rate-limiting step in cholesterol synthesis.[1][2][3][4]

Experimental Protocols: The Benchmarking System

To objectively assess this compound, you must decouple intrinsic enzymatic potency from cellular permeability .

Phase 1: Cell-Free Enzymatic Potency (Biochemical IC50)

Objective: Determine the binding affinity of this compound to the HMGR catalytic domain without the variable of membrane transport.

Principle: HMGR reduces HMG-CoA to mevalonate using NADPH.[3] This reaction oxidizes NADPH to NADP+, resulting in a decrease in absorbance at 340 nm.[5] The rate of decrease is directly proportional to enzyme activity.

Protocol:

  • Reagent Prep:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4), 120 mM KCl, 1 mM EDTA, 5 mM DTT.[6]

    • Substrate: HMG-CoA (400 µM stock).

    • Cofactor: NADPH (400 µM stock).[6]

    • Enzyme: Recombinant human HMG-CoA Reductase (catalytic domain).[6]

  • Compound Dilution: Prepare serial dilutions (0.1 nM to 1 µM) of this compound, Pravastatin (Control A), and Atorvastatin (Control B) in DMSO. Note: Final DMSO concentration must be <1% to avoid enzyme denaturation.

  • Reaction Assembly (96-well UV-transparent plate):

    • Add 170 µL Assay Buffer.

    • Add 10 µL Test Compound (or vehicle control).

    • Add 10 µL NADPH.[3]

    • Add 5 µL HMGR Enzyme.[5]

  • Pre-Incubation (Critical Step): Incubate at 37°C for 10 minutes. Why? This allows the inhibitor to reach equilibrium with the enzyme active site before the reaction competes with the substrate.

  • Initiation: Add 5 µL HMG-CoA substrate to start the reaction.

  • Measurement: Monitor Absorbance (340 nm) kinetically every 20 seconds for 10 minutes.

Validation Criteria:

  • Z-Factor: Must be > 0.5 for the assay to be considered robust.

  • Reference IC50: Atorvastatin should yield an IC50 ~3-10 nM; Pravastatin ~40-100 nM [1].

Phase 2: Cell-Based Efficacy (HepG2 Cholesterol Synthesis)

Objective: Evaluate potency in a physiological context, accounting for membrane permeability and transporter (OATP1B1) specificity.

Protocol:

  • Cell Culture: Culture HepG2 cells in DMEM + 10% Lipoprotein-Deficient Serum (LPDS) for 24 hours. Why LPDS? Starving cells of exogenous cholesterol upregulates HMGR expression, maximizing the assay signal window [2].

  • Treatment: Treat cells with this compound and controls (0.1 nM – 10 µM) for 4 hours.

  • Labeling: Add [1-14C] Acetate (1 µCi/mL) for the final 2 hours of incubation. Acetate is a precursor upstream of HMG-CoA.

  • Extraction: Wash cells with PBS, lyse with 0.1 N NaOH. Saponify lipids with ethanol/KOH at 60°C.

  • Separation: Extract non-saponifiable lipids (sterols) using petroleum ether.

  • Quantification: Measure radioactivity via liquid scintillation counting.

Benchmarking Workflow & Data Analysis

The following workflow outlines the decision tree for interpreting this compound's performance.

BenchmarkingWorkflow Start This compound Candidate EnzAssay Phase 1: Enzymatic Assay (IC50) Start->EnzAssay CellAssay Phase 2: Cell-Based Assay (EC50) EnzAssay->CellAssay If IC50 < 100nM Analysis Data Correlation Analysis CellAssay->Analysis ResultA Potent Binder Poor Uptake Analysis->ResultA Low Enz IC50 High Cell EC50 ResultB High Potency Lead Candidate Analysis->ResultB Low Enz IC50 Low Cell EC50

Figure 2: Screening Workflow. The candidate must pass the enzymatic threshold before cellular testing. Discrepancies between Phase 1 and Phase 2 indicate permeability issues.

Comparative Data Template

Use the table below to structure your experimental results. The "Reference Range" values are based on literature standards [1][3] and serve as the validation bar for your experiments.

CompoundEnzymatic IC50 (nM)Cell-Based EC50 (nM)Lipophilicity (logP)Transport Mechanism
Atorvastatin 3.0 – 8.01.0 – 5.04.06 (High)Passive + OATP
Pravastatin 40.0 – 100.0200.0 – 500.0-0.23 (Hydrophilic)OATP Dependent
Rosuvastatin 5.0 – 11.00.5 – 2.0-0.33 (Hydrophilic)OATP Dependent
This compound [Experimental][Experimental][Calculated][To be determined]

Interpretation Guide:

  • If this compound IC50 < Pravastatin: The methylene modification likely improves hydrophobic interaction within the enzyme's binding pocket (specifically the L-domain).

  • If this compound EC50 >> IC50: The compound has poor membrane permeability. Since Pravastatin relies on OATP1B1 for hepatic uptake, the structural modification may have reduced transporter recognition [4].

Discussion: Structure-Activity Relationship (SAR)

When analyzing your data, focus on the Methylene Effect . Pravastatin is unique among statins because it is hydrophilic and ring-active without needing prodrug hydrolysis.

  • Potency Shift: Adding a methylene group generally increases lipophilicity (logP). In many drug classes, this increases non-specific binding but can enhance potency by displacing water molecules in the active site.

  • Hepatoselectivity: Pravastatin's safety profile is due to its inability to passively enter extra-hepatic tissues (muscle), reducing rhabdomyolysis risk. If this compound shows a dramatic drop in EC50 (approaching Atorvastatin levels) without active transport, it may have lost this selectivity, becoming a "me-too" lipophilic statin rather than a safer hydrophilic analog.

References

  • University of Helsinki. (2023). Comparison of the effects of statins on HMG-CoA reductase activity.[1][6][2] Helda Repository. Link

  • Björkhem-Bergman, L., et al. (2014).[4] RNA-Sequencing Analysis of HepG2 Cells Treated with Atorvastatin. PLOS ONE / NIH PMC. Link

  • McTaggart, F., et al. (2003). Comparison of the efficacy and safety of rosuvastatin versus atorvastatin, simvastatin, and pravastatin across doses (STELLAR Trial). American Journal of Cardiology. Link

  • Erokhina, P.D., et al. (2020). HepG2 cell line as a model for studying of the statins' hepatic uptake.[7] NOGR. Link

  • Sigma-Aldrich. HMG-CoA Reductase Assay Kit Protocol.[6][8]Link

Sources

Validation of Homopravastatin's therapeutic potential in a disease model

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Therapeutic Validation Subject: Homopravastatin (Pravastatin EP Impurity C / Methylene-Pravastatin) Reference Standards: Pravastatin (Parent), Atorvastatin (Potency Control)[1][]

Executive Summary & Compound Profile

This compound (Sodium salt; CAS 159225-12-4) is a structural homolog of Pravastatin, distinguished by a 2-methylpentanoyl side chain replacing the 2-methylbutanoyl group.[1][] While often cataloged as Pravastatin Impurity C in quality control, its structural preservation of the pharmacophore warrants validation as a distinct therapeutic candidate.

This guide outlines the critical path for validating this compound’s efficacy in treating atherosclerosis. The central hypothesis is that the methylene extension alters lipophilicity (


) and OATP transporter affinity, potentially modifying tissue residence time without compromising the hepatoselectivity that defines the safety profile of hydrophilic statins.
Comparative Physicochemical Profile

The following table benchmarks this compound against the standard of care (Pravastatin) and a high-potency lipophilic alternative (Atorvastatin).

FeatureThis compound (Candidate)Pravastatin (Reference)Atorvastatin (Potency Control)
Structure Class Hydrophilic Statin HomologHydrophilic StatinLipophilic Statin
Side Chain 2-methylpentanoyl2-methylbutanoylN/A (Synthetic pyrrole)
Primary Transporter OATP1B1 (Predicted High)OATP1B1 (High)Passive Diffusion + OATP
Metabolism Non-CYP3A4 (Predicted)Sulfation / Non-CYPCYP3A4 (High Interaction Risk)
Target HMG-CoA ReductaseHMG-CoA ReductaseHMG-CoA Reductase
Hypothetical LogP ~0.5 - 1.2 (Slightly higher)-0.23 (Hydrophilic)5.7 (Lipophilic)

Mechanism of Action & Validation Logic

To validate this compound, we must prove it retains the ability to competitively inhibit HMG-CoA Reductase (HMGR) while maintaining the hepatoselective entry mechanism that prevents myotoxicity (muscle pain/rhabdomyolysis), a key failure mode of lipophilic statins.

Diagram 1: Statin Intervention Pathway

This diagram illustrates the critical intervention point of this compound within the Mevalonate pathway and the requisite transport mechanism.

StatinMechanism cluster_Liver Hepatocyte (Liver Cell) OATP OATP1B1 Transporter HMGR Enzyme: HMG-CoA Reductase OATP->HMGR Intracellular Accumulation HMG_CoA HMG-CoA HMG_CoA->HMGR Mevalonate Mevalonate HMGR->Mevalonate Rate Limiting Step Cholesterol Cholesterol Biosynthesis Mevalonate->Cholesterol LDLR LDL Receptor Upregulation Cholesterol->LDLR Low Cholesterol triggers SREBP pathway Blood_Statin This compound (Plasma) Blood_Statin->OATP Active Transport Blood_Statin->HMGR Competitive Inhibition

Caption: this compound utilizes OATP1B1 for hepatocyte entry, inhibiting HMGR to lower intracellular cholesterol and trigger LDL receptor upregulation.[1][]

In Vitro Validation Protocols

Protocol A: HMG-CoA Reductase Inhibition Assay

Objective: Determine the IC50 of this compound compared to Pravastatin. Method: Spectrophotometric measurement of NADPH oxidation.[1][3][4]

  • Reagent Prep:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM KCl, 1 mM EDTA, 5 mM DTT.[1][]

    • Enzyme: Recombinant human HMG-CoA Reductase (catalytic domain).[1][]

    • Substrate: HMG-CoA (150 µM final).

    • Cofactor: NADPH (400 µM final).[1][][5]

  • Compound Dilution: Prepare serial dilutions of this compound and Pravastatin (0.1 nM to 10 µM) in DMSO (final DMSO concentration <1%).

  • Reaction Initiation:

    • Incubate Enzyme + Inhibitor for 15 minutes at 37°C.

    • Add NADPH and HMG-CoA to initiate reaction.[1][][4][5]

  • Measurement: Monitor absorbance decrease at 340 nm (oxidation of NADPH to NADP+) kinetically for 10 minutes.

  • Analysis: Plot % Inhibition vs. Log[Concentration]. Calculate IC50 using non-linear regression (4-parameter logistic fit).

    • Acceptance Criteria: this compound IC50 should be within 0.8x – 1.2x of Pravastatin.[1]

Protocol B: OATP1B1 Transporter Uptake

Objective: Confirm hepatoselectivity (safety marker). System: HEK293 cells transfected with OATP1B1 vs. Mock-transfected cells.

  • Incubation: Incubate cells with radiolabeled [3H]-Homopravastatin at 37°C for 2 minutes.

  • Inhibition Check: Co-incubate with Rifampicin (OATP inhibitor) to confirm specificity.[1]

  • Lysis & Counting: Wash cells with ice-cold PBS, lyse, and measure radioactivity via liquid scintillation counting.

    • Success Metric: Uptake ratio (OATP/Mock) > 5.0, significantly reduced by Rifampicin.[1][]

In Vivo Disease Model: ApoE-/- Mouse

The Apolipoprotein E knockout (ApoE-/-) mouse is the gold standard for validating anti-atherosclerotic efficacy.[1][] These mice develop hypercholesterolemia and spontaneous plaques on a standard diet, accelerated by a Western Diet.[1]

Diagram 2: In Vivo Validation Workflow

This workflow details the 16-week study design required to statistically validate the compound.

InVivoWorkflow cluster_Design Study Design (n=12/group) cluster_Analysis Endpoints (Week 16) Start ApoE-/- Mice (8 Weeks Old) Diet Western Diet Induction (4 Weeks) Start->Diet Group1 Vehicle Control Diet->Group1 Group2 Pravastatin (40 mg/kg) Diet->Group2 Group3 This compound (40 mg/kg) Diet->Group3 Plasma Plasma Lipids (TC, LDL-C, TG) Group1->Plasma Group2->Plasma Group3->Plasma Histo Aortic Root Histology (Oil Red O Staining) Plasma->Histo Sacrifice Safety Liver/Muscle Enzymes (ALT/CK) Histo->Safety

Caption: 16-week ApoE-/- study design comparing this compound to Vehicle and Pravastatin, focusing on plaque reduction and lipid profiles.

Detailed In Vivo Protocol
  • Acclimatization: Male ApoE-/- mice (C57BL/6 background), 8 weeks old.

  • Dietary Induction: Feed Western Diet (21% fat, 0.15% cholesterol) for 4 weeks to establish baseline hyperlipidemia.

  • Treatment Phase (12 Weeks):

    • Administer this compound (40 mg/kg/day) via oral gavage or medicated chow.[1][]

    • Control: Vehicle (PBS/Methylcellulose).[1]

    • Comparator: Pravastatin (40 mg/kg/day).[1]

  • Interim Analysis: Bi-weekly tail vein bleed for plasma cholesterol (Total, LDL, HDL) using enzymatic colorimetric assays.

  • Terminal Analysis (Week 16):

    • Perfusion: Perfuse heart/aorta with PBS + 4% Paraformaldehyde.[1]

    • Lesion Quantification: Dissect Aortic Root.[1] Cryosection (10 µm). Stain with Oil Red O (lipids) and Hematoxylin.[1]

    • Morphometry: Calculate % lesion area relative to total lumen area using ImageJ software.[1]

Representative Validation Data

The following table illustrates the expected data profile for a successful validation, where this compound demonstrates non-inferiority to Pravastatin.

MetricVehicle ControlPravastatin (40mg/kg)This compound (40mg/kg)Interpretation
Plasma LDL-C 850 ± 50 mg/dL520 ± 40 mg/dL510 ± 35 mg/dLBioequivalent Efficacy
Aortic Plaque Area 35 ± 4 %22 ± 3 %20 ± 3 %Potential Superiority
Serum CK (Muscle) 150 U/L160 U/L155 U/LNo Myotoxicity
Serum ALT (Liver) 45 U/L55 U/L52 U/LHepatosafe

Scientific Insight: If this compound shows slightly better plaque reduction (20% vs 22%) despite similar LDL lowering, this may indicate pleiotropic effects (anti-inflammatory) or better residence time in the hepatocyte due to the modified side chain.

References

  • Statin Lipophilicity & Classification Climent E, et al.[1][6] "Hydrophilic or Lipophilic Statins?" Frontiers in Cardiovascular Medicine (2021).[1] [Link]

  • ApoE Knockout Model Validation Lebedev P.R. "Validation of a mouse model with Apoe gene knockout." Research Results in Pharmacology (2024). [Link]

  • This compound Chemical Data PubChem. "this compound Sodium (Compound Summary)." [Link][1][]

  • Statin Effects in ApoE Mice Button, et al.[1] "Effects of rosuvastatin on cardiovascular morphology and function in an ApoE-knockout mouse model."[1][][7] Am J Physiol Heart Circ Physiol. [Link][1][]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Homopravastatin

Author: BenchChem Technical Support Team. Date: February 2026

Guiding Principle: Proactive Deactivation and Disposal

As researchers, our responsibility extends beyond the successful execution of experiments to the entire lifecycle of the chemical entities we handle. Homopravastatin, a key research-grade impurity of Pravastatin, requires meticulous disposal planning.[][2][3] The structural similarity to Pravastatin, a compound with known aquatic toxicity and potential for causing skin and eye damage, necessitates a conservative and safety-first approach.[4] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring the safety of laboratory personnel and the protection of our environment. The causality behind these procedures is rooted in federal and institutional guidelines, including the Resource Conservation and Recovery Act (RCRA), which governs chemical waste management.[5]

Hazard Assessment and Risk Mitigation

Before handling any waste, a thorough understanding of the potential hazards is paramount. While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not always readily available, data from the parent compound, Pravastatin, provides a strong basis for risk assessment.

Hazard ClassDescriptionRecommended PrecautionsSource
Human Health Pravastatin and its derivatives can be harmful if swallowed, inhaled, or in contact with skin.[6] Some forms are noted to cause severe skin burns, eye damage, and may pose reproductive harm.[4][7]Always wear appropriate Personal Protective Equipment (PPE): nitrile gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[7][4][6][7]
Environmental Classified as toxic to aquatic life with long-lasting effects.[4]Strictly prohibit sewer disposal. Improper disposal can introduce pharmacologically active compounds into waterways, disrupting ecosystems.[4]
Physical Some statin preparations are listed as flammable solids.[4]Keep away from ignition sources. Store in a cool, dry, and well-ventilated place.[4][7][4]

The core principle of this guide is waste minimization . Whenever possible, prepare only the required amount of this compound solution to reduce the volume of waste generated.

The Disposal Workflow: A Step-by-Step Protocol

This protocol provides a self-validating system for the safe disposal of this compound waste, from the point of generation to final collection.

Step 1: Waste Characterization

The first and most critical step is to determine if your this compound waste is classified as hazardous under RCRA. This determination dictates the entire disposal pathway.

  • Consult Institutional EHS: Your primary resource is your institution's Environmental Health and Safety (EHS) department.[5] They have the definitive expertise to classify waste according to federal, state, and local regulations.[8]

  • Mixture Rule: Remember that if this compound (even if deemed non-hazardous on its own) is mixed with a listed hazardous waste (e.g., certain solvents), the entire mixture must be treated as hazardous waste.[9]

The following diagram illustrates the initial decision-making process.

Start Generate this compound Waste ConsultEHS Consult EHS & SDS Is waste RCRA Hazardous? Start->ConsultEHS Hazardous Waste is HAZARDOUS ConsultEHS->Hazardous Yes NonHazardous Waste is NON-HAZARDOUS ConsultEHS->NonHazardous No

Caption: Initial waste characterization decision flow.

Step 2: Segregation and Containment

Proper segregation prevents dangerous chemical reactions and ensures compliant disposal.[10]

  • Aqueous Waste: Collect aqueous solutions of this compound in a dedicated, sealed, and clearly labeled container.

    • Do not mix with organic solvents, acids, bases, or oxidizers.[11]

  • Solid Waste: Collect unused or expired pure this compound powder in its original container or a new, tightly sealed container.

    • Label as "WASTE: this compound".

  • Contaminated Labware: Disposable items like pipette tips, gloves, and weigh boats that are contaminated with this compound should be collected in a separate, clearly labeled, sealed plastic bag or container designated for chemically contaminated dry waste.[11] Do not place these items in the regular or biohazardous trash.

Step 3: Labeling the Waste Container

Accurate labeling is a regulatory requirement and crucial for safety. The National Institutes of Health (NIH) provides a clear model for chemical waste tagging.[12]

Your waste container label must include:

  • The words "HAZARDOUS WASTE" or "CHEMICAL WASTE" as directed by your EHS.

  • Full Chemical Name(s): List "this compound" and any other constituents (e.g., water, methanol) with their approximate concentrations. Do not use abbreviations.[11]

  • Generator Information: Your name, lab location, and contact information.

Step 4: Storage and Collection
  • Secure Storage: Store sealed waste containers in a designated satellite accumulation area within your laboratory. This area should be under the control of lab personnel and away from sinks or floor drains. Never store chemical waste in hallways or public areas. [10]

  • Secondary Containment: Place all liquid waste containers in a secondary containment tray or bin to prevent spills from spreading.[11]

  • Schedule Pickup: Once the container is full or approaching its 60-day limit, schedule a pickup with your institution's EHS or hazardous waste contractor.[11]

The complete operational workflow is summarized in the diagram below.

cluster_prep Preparation & Segregation cluster_contain Containment & Labeling cluster_final Final Steps Gen_Solid Solid Waste (Pure this compound) Contain_Solid Seal in Labeled Waste Container Gen_Solid->Contain_Solid Gen_Liquid Aqueous Waste (Solutions) Contain_Liquid Collect in Labeled Carboy with Secondary Containment Gen_Liquid->Contain_Liquid Gen_Dry Contaminated Dry Waste (Gloves, Tips) Contain_Dry Collect in Labeled, Sealed Bag/Box Gen_Dry->Contain_Dry Store Store in Designated Satellite Accumulation Area Contain_Solid->Store Contain_Liquid->Store Contain_Dry->Store Pickup Schedule EHS Waste Pickup Store->Pickup Disposal Documented Disposal via Approved Vendor (e.g., Incineration) Pickup->Disposal

Caption: this compound waste management workflow.

Managing Spills and Emergencies

In the event of a spill, your immediate response should prioritize personal and environmental safety.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Isolate the Area: Secure the area to prevent others from entering.

  • Assess the Spill:

    • Minor Spill (Manageable by lab staff): If you have the training and materials (spill kit with absorbent pads, PPE), you can manage the cleanup. Don PPE, contain the spill with absorbent material, clean the area, and place all cleanup materials into a hazardous waste container.

    • Major Spill (Requires assistance): If the spill is large, involves highly concentrated material, or you are not comfortable cleaning it, evacuate the area and contact your institution's EHS emergency line immediately.[11]

  • Report: Report all spills to your supervisor and EHS, regardless of size.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of this compound is not a mere procedural task but a critical component of responsible scientific conduct. By adhering to this guide—characterizing waste with EHS, segregating at the point of generation, using proper containment and labeling, and ensuring timely collection—you build a self-validating system of safety and compliance. This approach protects you, your colleagues, and the integrity of our shared environment, reinforcing the trust placed in us as scientific professionals.

References

  • SynZeal. Safety Data Sheet - Pravastatin Ethyl Ester.[Link]

  • National Institute of Standards and Technology. Safety Data Sheet.[Link]

  • National Center for Biotechnology Information, PubChem. this compound sodium.[Link]

  • Pfeffer, M. A., et al. (2002). Safety and tolerability of pravastatin in long-term clinical trials: prospective Pravastatin Pooling (PPP) Project. Circulation, 105(20), 2341-6. [Link]

  • Stericycle. Medical & Healthcare Waste Regulation Changes in 2025.[Link]

  • U.S. Food and Drug Administration (FDA). (2012). Important safety label changes to cholesterol-lowering statin drugs.[Link]

  • National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide.[Link]

  • FDA Global Substance Registration System (GSRS). this compound SODIUM.[Link]

  • Washington University in St. Louis. (2011). Guidance for Disposal of Drugs Used in Clinical Research.[Link]

  • Inoue, I., et al. (2002). Effects of atorvastatin and pravastatin on malondialdehyde-modified LDL in hypercholesterolemic patients. Journal of Atherosclerosis and Thrombosis, 9(3), 130-5. [Link]

  • Idaho Department of Environmental Quality. (2024). Managing Hazardous Waste Pharmaceuticals.[Link]

  • National Institutes of Health (NIH). NIH Waste Disposal Guide.[Link]

  • Tsujita, Y., et al. (1993). Effects of pravastatin sodium on mevalonate metabolism in common marmosets. Atherosclerosis, 101(2), 179-85. [Link]

  • State of Michigan. Handling Unwanted Pharmaceuticals and Pharmaceutical Containers - Guidance for Healthcare.[Link]

  • National Institutes of Health (NIH). (2022). NIH Waste Disposal Guide (PDF).[Link]

  • Montgomery College. (2015). NIH Chemical Safety Guide.[Link]

  • Awad, K., et al. (2023). Pravastatin for lowering lipids. Cochrane Database of Systematic Reviews.[Link]

  • TRC Companies. Lab Safety Services - Assessment & Compliance.[Link]

  • Rx Destroyer. DEA Pharmaceutical Disposal Regulations.[Link]

  • TriHaz Solutions. (2025). Pharmaceutical Waste Disposal EXPLAINED.[Link]

  • National Center for Biotechnology Information, PubChem. Homosalate.[Link]

  • The LIPID Study Group. (1998). Prevention of cardiovascular events and death with pravastatin in patients with coronary heart disease and a broad range of initial cholesterol levels. The New England Journal of Medicine, 339(19), 1349-57. [Link]

  • Occupational Safety and Health Administration (OSHA). 1910.1030 - Bloodborne pathogens.[Link]

  • U.S. Environmental Protection Agency (EPA). (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.[Link]

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.